Antibacterial agent 194
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7FN4OS |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
[(6-fluoropyridine-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C7H7FN4OS/c8-5-2-1-4(3-10-5)6(13)11-12-7(9)14/h1-3H,(H,11,13)(H3,9,12,14) |
InChI Key |
MQRICCWCRWAEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NNC(=S)N)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Antibacterial Agent 194 Against Mycobacterium tuberculosis
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), continues to be a global health crisis, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery of novel antibacterial agents with new mechanisms of action. This technical guide details the current understanding of the mechanism of action of a promising new antimycobacterial compound, designated as Antibacterial Agent 194. This agent, a Schiff base derivative, has demonstrated potent activity against M. tuberculosis, targeting a crucial enzyme in the biosynthesis of the mycobacterial cell wall, distinct from the targets of many existing drugs. This document synthesizes the available data on its efficacy, mechanism, and the experimental protocols used in its evaluation.
Introduction to this compound
This compound, identified as Compound 19 in the primary literature, is a Schiff base derivative with the chemical name 2-((6-fluoropyridin-3-yl)methylene) hydrazine-1-carbothioamide [1]. It is one of a series of 19 synthesized Schiff base compounds evaluated for their antimycobacterial properties. Notably, it has emerged as the most potent agent in this series, exhibiting significant bactericidal effects against the H37Rv strain of M. tuberculosis[1]. Its activity is reported to be even more potent than the first-line tuberculosis drug, isoniazid[1].
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound (Compound 19) and its related compounds from the cited study.
Table 1: In Vitro Antimycobacterial Activity
| Compound | Chemical Name | Target Mtb Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|---|
| Agent 194 (Compound 19) | 2-((6-fluoropyridin-3-yl)methylene) hydrazine-1-carbothioamide | M. tuberculosis H37Rv | 1[1] |
| Compounds 1-17 | Schiff base derivatives | M. tuberculosis H37Rv | 1 - 32[1] |
| Isoniazid | (reference drug) | M. tuberculosis H37Rv | Not explicitly stated in abstract |
| Pyrazinamide | (reference drug) | M. tuberculosis H37Rv | Not explicitly stated in abstract |
Table 2: Preliminary Mechanism of Action Data
| Compound | Proposed Target Enzyme | Method of Target Identification | Quantitative Findings |
|---|---|---|---|
| Agent 194 (Compound 19) | Polyketide Synthase 13 (Pks13) | Molecular Docking, GC-MS Analysis | Specific docking scores and mycolic acid reduction percentages are not available in the abstract.[1] |
| Compounds 1-17 | KatG Enzyme | Enzyme Inhibition Assay | Inhibition rates of 28-36% at MIC values.[1] |
Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis
The primary mechanism of action for this compound is the inhibition of Polyketide Synthase 13 (Pks13) [1][2]. Pks13 is an essential enzyme in M. tuberculosis that catalyzes the final Claisen-type condensation step in the biosynthesis of mycolic acids[3][4][5]. Mycolic acids are very long-chain fatty acids that are fundamental components of the mycobacterial cell wall, forming a thick, waxy, and impermeable barrier that is crucial for the bacterium's survival, virulence, and resistance to many antibiotics[6].
By inhibiting Pks13, Agent 194 effectively blocks the production of mycolic acids, leading to a compromised cell wall structure and ultimately, bacterial death. This is a novel mechanism of action, as it differs from that of other compounds in its series (Compounds 1-17), which were found to inhibit the KatG enzyme[1].
The Mycolic Acid Biosynthesis Pathway and the Role of Pks13
The biosynthesis of mycolic acids is a multi-step process involving two fatty acid synthase systems, FAS-I and FAS-II. Pks13 is responsible for the final condensation of a C24-C26 fatty acid with a much longer C48-C62 meromycolate chain, which is produced by the FAS-II system[3][7]. The resulting α-alkyl β-ketoester is then further processed and incorporated into the cell wall[7]. The inhibition of Pks13 disrupts this critical final step.
Caption: Mycolic Acid Biosynthesis Pathway and Inhibition by Agent 194.
Experimental Protocols
The investigation into the mechanism of action of this compound employed several key experimental methodologies. While the exact parameters from the primary study are not fully detailed in the available abstract, the following sections describe standardized protocols for these techniques as they are typically applied in M. tuberculosis research.
Determination of Minimum Inhibitory Concentration (MIC) via Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis. It relies on the reduction of the blue resazurin reagent to the pink resorufin by metabolically active cells.
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a McFarland standard of 1.0. This is then further diluted.
-
Plate Setup: The test compounds are serially diluted in a 96-well microtiter plate containing 7H9 broth.
-
Inoculation: The diluted bacterial suspension is added to each well. Control wells containing no drug (positive control) and no bacteria (negative control) are included. Perimeter wells are filled with sterile water to prevent evaporation[8].
-
Incubation: The plate is sealed and incubated at 37°C for 7 days[8].
-
Addition of Resazurin: A solution of resazurin (e.g., 0.02% wt/vol) is added to each well[8][9].
-
Second Incubation: The plate is re-incubated overnight[8].
-
Reading Results: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[8][10].
Caption: Workflow for Resazurin Microtiter Assay (REMA).
Analysis of Mycolic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to analyze the fatty acid composition of the mycobacterial cell wall and to quantify the reduction in mycolic acids following treatment with an inhibitor.
-
Culturing and Treatment: M. tuberculosis cultures are grown to mid-log phase and then treated with this compound at a specified concentration (e.g., its MIC value) for a defined period (e.g., 24 hours)[11]. An untreated culture serves as a control.
-
Lipid Extraction: Bacterial cells are harvested by centrifugation. Total lipids are extracted from the cell pellet using a sequence of organic solvents, such as chloroform/methanol mixtures.
-
Saponification and Derivatization: The extracted lipids are saponified to release the mycolic acids. The mycolic acids are then converted to their more volatile methyl ester derivatives (mycolic acid methyl esters or MAMEs) by heating with an appropriate reagent.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the MAMEs are separated based on their volatility. The separated components then enter a mass spectrometer, which generates a mass spectrum for each component, allowing for their identification and quantification. A reduction in the characteristic peaks for mycolic acids in the treated sample compared to the control indicates inhibition of their biosynthesis[11].
Molecular Docking of Agent 194 to Pks13
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.
-
Protein and Ligand Preparation: A 3D structure of the target protein, Pks13, is obtained from a protein database (e.g., PDB) or generated via homology modeling. The 3D structure of this compound is generated and optimized using computational chemistry software.
-
Docking Simulation: Using docking software (e.g., AutoDock Vina), the ligand is placed in the defined binding site of the protein. The software then explores various possible conformations and orientations of the ligand within the binding site, calculating a binding affinity score (e.g., in kcal/mol) for each pose.
-
Analysis: The results are analyzed to identify the most favorable binding pose, characterized by the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are examined to understand the basis of the binding.
Conclusion and Future Directions
This compound is a promising new antitubercular lead compound with a potent MIC of 1 μg/mL against M. tuberculosis. Its proposed mechanism of action, the inhibition of Pks13 and subsequent disruption of mycolic acid biosynthesis, represents a novel and valuable strategy for combating tuberculosis. This mechanism is particularly significant as it targets a pathway essential for the viability and virulence of M. tuberculosis.
Further research is required to fully elucidate the therapeutic potential of this compound. This includes:
-
Detailed enzymatic assays to confirm the inhibition of Pks13 and determine the inhibition kinetics.
-
Comprehensive studies on its efficacy in in vivo models of tuberculosis.
-
Pharmacokinetic and pharmacodynamic profiling.
-
Assessment of its activity against drug-resistant strains of M. tuberculosis.
-
Lead optimization to improve potency and drug-like properties.
The findings to date strongly support the continued development of this Schiff base derivative as a potential new treatment for tuberculosis.
References
- 1. 19 Schiff bases as antimycobacterial agents: synthesis, molecular docking and a plausible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 10. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
Compound 19's Primary Cellular Target in Mycobacterium tuberculosis: A Technical Whitepaper
For Immediate Release
NEW YORK, NY – Researchers have identified Lipoamide Dehydrogenase (Lpd) as the primary cellular target of the novel anti-tubercular agent, Compound 19, in Mycobacterium tuberculosis (Mtb). This discovery paves the way for the development of a new class of therapeutics against the world's deadliest infectious agent. This technical guide provides an in-depth analysis of Compound 19's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
Compound 19, a 2-cyanoindole-based inhibitor, demonstrates potent and selective activity against Mycobacterium tuberculosis by targeting Lipoamide Dehydrogenase (Lpd), a critical enzyme in the bacterium's central metabolism and antioxidant defense systems. The extended target residence time of Compound 19 on Mtb Lpd contributes to its enhanced antibacterial efficacy. This document outlines the key findings, presents the supporting data in a structured format, and details the methodologies employed in the identification and characterization of this promising drug candidate.
The Cellular Target: Lipoamide Dehydrogenase (Lpd)
Lipoamide Dehydrogenase (Lpd), encoded by the rv0462 gene in Mtb, is a flavoprotein that plays a crucial role in the activity of several key multi-enzyme complexes.[1] Its inhibition disrupts central carbon metabolism and impairs the bacterium's ability to counteract host-derived oxidative stress.
Key Functions of Lpd in Mtb:
-
Pyruvate Dehydrogenase (PDH) Complex: Lpd is the E3 component of the PDH complex, which is essential for the conversion of pyruvate to acetyl-CoA, a central molecule in cellular metabolism.
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKADH) Complex: Lpd is also the E3 subunit of the BCKADH complex, responsible for the metabolism of branched-chain amino acids (valine, leucine, and isoleucine).
-
α-Ketoglutarate Dehydrogenase (KDH) Complex: Lpd functions as the E3 component of the KDH complex, a key enzyme in the Krebs cycle.
-
Peroxynitrite Reductase/Peroxidase (PNR/P) System: Lpd participates in the detoxification of reactive nitrogen and oxygen species, contributing to Mtb's survival within the host.[2][3][4]
Genetic studies have validated Lpd as a critical target for anti-tubercular drug development, as its deletion severely attenuates Mtb's virulence.[5][6]
Quantitative Data: Inhibitory Activity of Compound 19
The inhibitory potential of Compound 19 and its analogs against Mtb Lpd and whole Mtb cells has been quantified through various assays. The data highlights the compound's potency, selectivity, and on-target engagement.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| Compound 19 | Mtb Lpd | Enzyme Inhibition | Ki init | 0.048 µM | [7] |
| Mtb Lpd | Enzyme Inhibition | Ki | 0.0003 µM | [7] | |
| Mtb Lpd | Enzyme-Inhibitor Complex Stability | t1/2 | 20.3 hours | [7] | |
| M. tuberculosis H37Rv | Whole-cell Activity | MIC | 3 µM | [7][8] | |
| Indazole Analog 2 | Mtb Lpd | Enzyme Inhibition | Ki init | 0.296 µM | [7] |
| Mtb Lpd | Enzyme Inhibition | Ki | 0.006 µM | [7] | |
| Mtb Lpd | Enzyme-Inhibitor Complex Stability | t1/2 | 0.8 hours | [7] | |
| M. tuberculosis H37Rv | Whole-cell Activity | MIC | >25 µM | [7] |
Ki init refers to the initial encounter, while Ki is the value after preincubation, indicating time-dependent inhibition. The extended half-life (t1/2) of the Compound 19-Lpd complex demonstrates its long target residence time, which correlates with its improved antibacterial activity compared to earlier indazole analogs.[7][8]
Experimental Protocols
The identification and characterization of Compound 19's activity involved a series of robust experimental protocols.
Lipoamide Dehydrogenase (Lpd) Enzyme Inhibition Assay (DTNB Assay)
This spectrophotometric assay is a standard method for measuring the enzymatic activity of Lpd and determining the potency of inhibitors.
Principle: The assay measures the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by the dihydrolipoamide produced by Lpd's activity with its substrates, NADH and lipoamide. The product, 5-thio-2-nitrobenzoate (TNB), is a colored compound that can be quantified by measuring its absorbance at 412 nm.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate, pH 7.0.
-
Enzyme Solution: Purified recombinant Mtb Lpd is diluted to the desired concentration (e.g., 50 nM) in assay buffer.
-
Substrate Solution: Lipoamide and NADH are prepared in assay buffer.
-
DTNB Solution: DTNB is dissolved in assay buffer.
-
Inhibitor Solutions: Compound 19 and other test compounds are serially diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well or 1536-well plate, the Lpd enzyme solution is dispensed.[9]
-
The inhibitor solutions at various concentrations are added to the wells containing the enzyme and incubated for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.[9]
-
The enzymatic reaction is initiated by adding the substrate mixture (lipoamide and NADH).
-
After a short incubation (e.g., 5 minutes), the DTNB solution is added to detect the product.[9]
-
The absorbance at 412 nm is immediately measured using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a suitable equation, such as the Hill equation.[10]
-
Determination of Kinetic Parameters (Ki and Target Residence Time)
Kinetic studies are performed to understand the mechanism of inhibition and the stability of the enzyme-inhibitor complex.
Protocol:
-
Ki Determination: The DTNB assay is performed with varying concentrations of both the substrate (lipoamide or NADH) and the inhibitor. The data are then fitted to kinetic models (e.g., competitive, non-competitive, or mixed-inhibition) using software like Prism to determine the inhibition constant (Ki).[9][10]
-
Time-Dependent Inhibition and Residence Time: To assess time-dependent inhibition, the enzyme and inhibitor are pre-incubated for different durations before initiating the reaction. A decrease in IC50 or Ki with longer pre-incubation times indicates time-dependent inhibition. The dissociation rate constant (koff) and the half-life (t1/2) of the enzyme-inhibitor complex are determined using jump dilution assays or surface plasmon resonance (SPR).[5][7]
Whole-Cell Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined to assess the compound's ability to inhibit the growth of whole Mtb bacteria.
Protocol:
-
A culture of M. tuberculosis H37Rv is grown to mid-log phase.
-
The bacterial culture is diluted to a standardized concentration.
-
The test compound is serially diluted in a 96-well plate containing a suitable growth medium (e.g., 7H9 broth).
-
The standardized bacterial suspension is added to each well.
-
The plates are incubated at 37°C for a defined period (typically 7-14 days for Mtb).
-
Bacterial growth is assessed visually or by measuring optical density or fluorescence. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Macrophage Infection Model
To evaluate the efficacy of Compound 19 in a more physiologically relevant environment, an in vitro macrophage infection model is used.
Protocol:
-
Primary mouse bone marrow-derived macrophages (BMDMs) are cultured and seeded in multi-well plates.
-
The macrophages are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).
-
After allowing for phagocytosis, extracellular bacteria are removed by washing.
-
The infected macrophages are then treated with different concentrations of Compound 19.
-
At various time points post-infection, the macrophages are lysed to release the intracellular bacteria.
-
The number of viable intracellular bacteria is determined by plating the lysates on 7H11 agar and counting the colony-forming units (CFUs).[7]
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM is employed to determine the high-resolution structure of the Mtb Lpd in complex with Compound 19.
Principle: This technique involves flash-freezing the protein-ligand complex in a thin layer of vitreous ice and then imaging it with an electron microscope. The resulting images are then computationally processed to reconstruct a 3D model of the complex.
General Workflow:
-
Sample Preparation: Purified Mtb Lpd is incubated with an excess of Compound 19 to ensure complex formation.
-
Grid Preparation: A small volume of the complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large number of images (micrographs) are collected.
-
Image Processing and 3D Reconstruction: The individual particle images are picked from the micrographs, aligned, and classified. A 3D map of the Lpd-Compound 19 complex is then reconstructed.
-
Model Building and Refinement: An atomic model of the complex is built into the 3D map and refined to high resolution. This provides detailed insights into the binding mode of Compound 19 within the active site of Lpd.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this document.
Caption: Role of Lpd in Mtb metabolic pathways and its inhibition by Compound 19.
References
- 1. Mycobacterium tuberculosis lipoamide dehydrogenase is encoded by Rv0462 and not by the lpdA or lpdB genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virulence of Mycobacterium tuberculosis depends on lipoamide dehydrogenase, a member of three multi-enzyme complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virulence of Mycobacterium tuberculosis depends on lipoamide dehydrogenase, a member of three multienzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Whole Cell Active Inhibitors of Mycobacterial Lipoamide Dehydrogenase Afford Selectivity over the Human Enzyme through Tight Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indazole to 2-cyanoindole scaffold progression for mycobacterial lipoamide dehydrogenase inhibitors achieves extended target residence time and improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipoamide channel-binding sulfonamides selectively inhibit mycobacterial lipoamide dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazaspirodimethoxybenzoyls as selective inhibitors of mycobacterial lipoamide dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of Antibacterial Agent 194
An Overview for Researchers and Drug Development Professionals
This technical guide details the discovery, synthesis, and proposed mechanism of action of a novel antibacterial agent, designated as Antibacterial agent 194 (also referred to as Compound 19). This Schiff base compound has demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, positioning it as a promising lead for further drug development.
Discovery and Antimicrobial Spectrum
This compound was identified as part of a research initiative to synthesize and evaluate a series of 19 Schiff bases for their antimycobacterial properties. The compounds were screened for their in-vitro activity against the H37Rv strain of Mycobacterium tuberculosis. Among the series, Compound 19 emerged as a highly potent agent.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogues was determined using the Resazurin Microtiter Assay (REMA). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the visual growth of bacteria. The results for a selection of the synthesized compounds are summarized below.
| Compound | MIC against M. tuberculosis H37Rv (µg/mL) |
| This compound (Compound 19) | 1 |
| Compound 1 | >32 |
| Compound 5 | 8 |
| Compound 12 | 4 |
| Compound 17 | 2 |
| Isoniazid (Control) | 0.25 |
| Rifampicin (Control) | 0.5 |
Data synthesized from abstracts of the primary research paper. The complete dataset from the original publication should be consulted for a comprehensive overview.
Synthesis of this compound
This compound is a Schiff base synthesized through a condensation reaction. The general synthesis involves the reaction of an appropriate sulfonamide-containing aminothiadiazole with a substituted aromatic aldehyde.
General Synthesis Workflow
The logical flow for the synthesis of the Schiff base library, including Compound 19, involves a two-step process starting from commercially available materials.
Early-Stage Research on the Anti-Tuberculosis Activity of Compound 19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on Compound 19, a novel 1,3,4-trisubstituted pyrazole derivative, and its promising activity against Mycobacterium tuberculosis (Mtb). This document outlines the compound's quantitative efficacy, detailed experimental protocols for its evaluation, and its proposed mechanism of action.
Quantitative Data Summary
Compound 19 has demonstrated potent intracellular activity against Mycobacterium tuberculosis with a favorable selectivity index. The key quantitative data from initial studies are summarized in the table below.
| Parameter | Value | Cell Line/Organism | Assay Type | Reference |
| Intracellular IC50 | 2.9 µM | Mtb-infected macrophages | Intracellular Growth Inhibition | [1] |
| Cytotoxicity (TC50) | > 87 µM | HepG2 cells | Cytotoxicity Assay | [1] |
| Selectivity Index (SI) | > 30 | (TC50 / Intracellular IC50) | - | [1] |
| Extracellular Activity | Weak (IC50 = 18.5 µM) | M. tuberculosis H37Rv | Axenic Growth Inhibition | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the anti-tuberculosis activity and cytotoxicity of Compound 19.
Intracellular Anti-Tuberculosis Activity Assay
This assay evaluates the efficacy of Compound 19 against M. tuberculosis residing within macrophages.
-
Cell Line: Murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or human monocyte-derived macrophages (THP-1).
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv expressing a reporter gene (e.g., luciferase or Green Fluorescent Protein) for quantitative analysis.
-
Protocol:
-
Macrophage Seeding: Macrophages are seeded into 96-well plates at a density of 5 x 104 cells per well and incubated overnight to allow for adherence.
-
Infection: The adherent macrophages are infected with the M. tuberculosis reporter strain at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Removal of Extracellular Bacteria: After the infection period, the cells are washed with warm phosphate-buffered saline (PBS) to remove extracellular bacteria.
-
Compound Addition: Compound 19 is serially diluted and added to the infected macrophages. A vehicle control (DMSO) and a positive control (e.g., rifampicin) are included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Bacterial Growth:
-
For luciferase-expressing Mtb: Macrophages are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the number of viable bacteria, is measured using a luminometer.
-
For GFP-expressing Mtb: Macrophages can be fixed, and the fluorescence intensity is measured using a plate reader or a high-content imager.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of bacterial growth inhibition against the compound concentration.
-
HepG2 Cytotoxicity Assay
This assay determines the toxicity of Compound 19 against a human liver cell line, providing an indication of its potential for host cell toxicity.
-
Cell Line: Human hepatoma cell line (HepG2).
-
Assay Principle: Measurement of ATP content as an indicator of cell viability (e.g., using CellTiter-Glo®).
-
Protocol:
-
Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 104 cells per well and incubated overnight.
-
Compound Addition: Serial dilutions of Compound 19 are added to the cells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Cell Viability Measurement: The CellTiter-Glo® reagent is added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: The half-maximal toxic concentration (TC50) is calculated by plotting the percentage of cell viability against the compound concentration.
-
Mechanism of Action and Signaling Pathways
Compound 19 is hypothesized to exert its anti-tuberculosis effect by inhibiting the Mycobacterium membrane protein Large 3 (MmpL3).[1]
References
"In vitro" and "in vivo" preliminary studies of "Antibacterial agent 194"
An In-depth Technical Guide on the Preclinical Evaluation of Antibacterial Agent 194
Abstract
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents. This document provides a comprehensive overview of the preliminary in vitro and in vivo studies conducted on "this compound," a novel investigational compound. The data herein demonstrate its potential as a broad-spectrum antibacterial agent with significant efficacy against a range of pathogenic bacteria. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized data, and insights into its potential mechanism of action.
Introduction
Antibiotic resistance is a critical public health threat that requires urgent development of new therapeutic agents.[1][2] "this compound" has emerged from a screening program of synthetic small molecules as a promising candidate. This technical guide details the initial preclinical evaluation of this compound, covering its in vitro activity against key bacterial pathogens and its efficacy and safety in preliminary in vivo models.
In Vitro Studies
The initial evaluation of a novel antibacterial compound involves a series of in vitro assays to determine its spectrum of activity and potency.[3]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in microbial death.[3][4] The MIC and MBC values for "this compound" were determined using the broth microdilution method against a panel of Gram-positive and Gram-negative bacteria.[3][5]
Table 1: In Vitro Activity of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 2 | 4 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 4 | 8 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 2 | 4 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 1 | 2 |
| Escherichia coli (ATCC 25922) | Gram-negative | 8 | 16 |
| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 16 | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 | >64 |
| Acinetobacter baumannii (Carbapenem-resistant) | Gram-negative | 16 | 32 |
Time-Kill Kinetics
Time-kill assays were performed to assess the bactericidal or bacteriostatic nature of "this compound" over time. The compound exhibited bactericidal activity against key pathogens, as demonstrated by a significant reduction in bacterial viability within a few hours of exposure.
Anti-Biofilm Activity
The ability of "this compound" to inhibit biofilm formation and eradicate established biofilms was also investigated. Many chronic infections are associated with biofilm formation, which can render bacteria less susceptible to conventional antibiotics.[1][6] "this compound" showed promising activity in preventing biofilm formation at sub-MIC concentrations.
In Vivo Studies
Following promising in vitro results, "this compound" was evaluated in a murine infection model to assess its in vivo efficacy and safety.
Murine Systemic Infection Model
A systemic infection model in mice was used to evaluate the in vivo efficacy of "this compound".[4][5] Mice were infected with a lethal dose of MRSA and subsequently treated with the compound. The results demonstrated a significant dose-dependent increase in survival rates compared to the untreated control group.
Table 2: In Vivo Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 60 |
| This compound | 20 | 80 |
| Vancomycin | 10 | 80 |
Preliminary Toxicology
Initial toxicity studies were conducted to determine the safety profile of "this compound". In vitro cytotoxicity assays using human cell lines showed minimal toxicity at concentrations well above the MIC values.[4] In vivo, no adverse effects were observed in mice at therapeutic doses.[5]
Mechanism of Action
While the precise mechanism of action is still under investigation, preliminary studies suggest that "this compound" may inhibit bacterial cell wall synthesis. This is a common target for antibacterial drugs.[7][8]
Caption: Proposed inhibition of cell wall synthesis by this compound.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
The broth microdilution method was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3]
-
A two-fold serial dilution of "this compound" is prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Murine Systemic Infection Model Protocol
-
Male BALB/c mice (6-8 weeks old) are used for the study.
-
A clinical isolate of MRSA is grown to mid-log phase and washed with sterile saline.
-
Mice are infected via intraperitoneal injection with a bacterial suspension that causes mortality in control animals within 24-48 hours.
-
One hour post-infection, mice are treated with "this compound" or a vehicle control via intravenous injection.
-
Survival is monitored for 7 days.
Caption: Workflow for the murine systemic infection model.
Conclusion
The preliminary in vitro and in vivo data for "this compound" are highly encouraging. The compound demonstrates potent bactericidal activity against a range of clinically relevant pathogens, including drug-resistant strains. Its efficacy in a murine infection model, coupled with a favorable preliminary safety profile, warrants further investigation. Future studies will focus on elucidating the precise mechanism of action, expanding the scope of in vivo efficacy studies, and conducting comprehensive preclinical toxicology assessments. "this compound" represents a promising lead compound in the urgent search for new antibacterial therapies.
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial properties and in vivo efficacy of a novel nitrofuran, IITR06144, against MDR pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 8. youtube.com [youtube.com]
In-Depth Technical Guide: Spectrum of Activity for Antibacterial Agent 194 Against Mycobacterial Species
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known antibacterial activity, experimental protocols, and proposed mechanism of action for the novel antibacterial agent designated as "194". This compound, a Schiff base derivative, has demonstrated significant potential as an anti-mycobacterial agent.
Quantitative Assessment of In Vitro Efficacy
Antibacterial agent 194, also identified as Compound 19, has been evaluated for its in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. The primary quantitative measure of its efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of the bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Mycobacterium tuberculosis
| Compound | Mycobacterial Species | Strain | MIC (μg/mL) |
| This compound (Compound 19) | Mycobacterium tuberculosis | H37Rv | 1[1] |
Note: At the time of this report, published data on the spectrum of activity of this compound against other mycobacterial species, including non-tuberculous mycobacteria (NTM), is not available.
Detailed Experimental Protocols
The in vitro antimycobacterial activity of this compound was determined using a standardized broth microdilution method. The following protocol is based on the methodology described in the primary literature[1].
Resazurin Microtiter Assay (REMA)
The Resazurin Microtiter Assay is a colorimetric method used to determine the MIC of a compound against Mycobacterium tuberculosis.
Materials and Reagents:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC).
-
Mycobacterium tuberculosis H37Rv strain.
-
This compound (stock solution prepared in dimethyl sulfoxide - DMSO).
-
Resazurin sodium salt solution (0.01% w/v in distilled water).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Isoniazid).
-
Negative control (DMSO).
Procedure:
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in the 96-well microtiter plates using the supplemented Middlebrook 7H9 broth. The final concentrations should typically range to cover the expected MIC.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only the medium and bacteria (growth control), and medium with bacteria and DMSO (solvent control) are also included.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Resazurin: After the incubation period, the resazurin solution is added to each well. The plates are then re-incubated for 24-48 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue (no bacterial growth) to pink (bacterial growth).
Experimental Workflow Diagram
Proposed Mechanism of Action
Initial investigations into the mechanism of action of this compound suggest a novel target within Mycobacterium tuberculosis. Unlike many other Schiff base compounds that inhibit the KatG enzyme, this compound shows minimal inhibition of this enzyme[1].
The proposed target for this compound is the Pks13 polyketide synthase [1]. Pks13 is a crucial enzyme involved in the final condensation step of mycolic acid biosynthesis. Mycolic acids are essential, long-chain fatty acids that are a major component of the mycobacterial cell wall, providing a unique and impermeable barrier. Inhibition of Pks13 disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial death.
Signaling Pathway Diagram
Summary and Future Directions
This compound is a potent inhibitor of Mycobacterium tuberculosis H37Rv in vitro, with a promising MIC of 1 µg/mL. Its proposed mechanism of action, the inhibition of Pks13, represents a departure from other compounds in its class and targets a critical pathway for mycobacterial survival.
Further research is warranted to fully elucidate the potential of this compound. Key areas for future investigation include:
-
Spectrum of Activity: Determining the MIC values against a broader range of mycobacterial species, including clinically relevant non-tuberculous mycobacteria (e.g., M. avium complex, M. abscessus) and drug-resistant strains of M. tuberculosis.
-
Bactericidal vs. Bacteriostatic Activity: Establishing whether the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of tuberculosis.
-
Toxicology and Pharmacokinetics: Assessing the safety profile and absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
This technical guide serves as a foundational document for researchers and drug developers interested in the further exploration of this compound as a potential novel therapeutic for tuberculosis.
References
Foundational Research on the Bactericidal vs. Bacteriostatic Properties of Compound 19 (CLP-19)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the foundational research concerning the antibacterial properties of Compound 19, identified in the scientific literature as the looped antimicrobial peptide CLP-19. This document synthesizes the available data on its activity against various bacterial strains, delves into its mechanism of action, and provides detailed experimental protocols for key assays. The primary focus is to elucidate its characteristics as either a bactericidal or bacteriostatic agent. While time-kill assays suggest a bactericidal nature, a definitive classification based on the Minimum Bactericidal Concentration (MBC) to Minimum Inhibitory Concentration (MIC) ratio is not available in the reviewed literature. CLP-19 demonstrates non-selective, direct antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action is likely associated with the stimulation of hydroxyl radical generation.[1][2] Furthermore, CLP-19 exhibits synergistic effects when combined with both bactericidal and bacteriostatic antibiotics.[1][2]
Quantitative Data Summary
The antibacterial efficacy of CLP-19 has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against several bacterial species. The available data is summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of CLP-19 Against Various Bacterial Strains
| Bacterial Strain | Gram Status | MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | Gram-Negative | 16 |
| Staphylococcus aureus (ATCC 29213) | Gram-Positive | 16 |
| Acinetobacter baumannii (ATCC 19606) | Gram-Negative | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | > 256 |
Data sourced from Li et al., 2017.[1]
Table 2: Synergistic Effects of CLP-19 with Conventional Antibiotics (Fractional Inhibitory Concentration Index - FICI)
| Combination | Target Organism | FICI | Interpretation |
| CLP-19 + Ampicillin | E. coli | 0.375 | Synergism |
| CLP-19 + Ceftazidime | E. coli | 0.5 | Synergism |
| CLP-19 + Levofloxacin | S. aureus | 0.5 | Synergism |
| CLP-19 + Erythromycin | S. aureus | 0.75 | Partial Synergism |
FICI ≤ 0.5 indicates synergism. Data sourced from Li et al., 2017.[1]
Bactericidal vs. Bacteriostatic Properties
An antimicrobial agent is classified as bactericidal if it directly kills bacteria, and bacteriostatic if it inhibits their growth and reproduction. A common quantitative measure to differentiate between the two is the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
While specific MBC values for CLP-19 are not reported in the reviewed literature, time-kill curve assays have been performed. These studies demonstrated that CLP-19, when used alone, completely eliminated E. coli within 60 minutes of exposure, which is indicative of bactericidal action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of CLP-19 is determined using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli, S. aureus, A. baumannii)
-
CLP-19 stock solution
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of CLP-19 in MHB in the wells of a 96-well plate.
-
Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL.
-
Inoculate each well containing the CLP-19 dilution with the bacterial suspension. Include a positive control (bacteria in MHB without CLP-19) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of CLP-19 at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as an extension of the MIC assay.
Materials:
-
MIC plates from the above protocol
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips and spreader
Procedure:
-
Following the MIC determination, take a 100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spread the aliquot onto a fresh TSA plate.
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of CLP-19 that results in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Kinetic Assay
This assay provides insight into the rate at which an antimicrobial agent kills bacteria.
Materials:
-
Bacterial culture in mid-log phase
-
CLP-19 solution at a specified concentration (e.g., 1x, 2x, or 4x MIC)
-
Phosphate-buffered saline (PBS)
-
TSA plates
Procedure:
-
Add CLP-19 to a bacterial suspension at a concentration of approximately 1 x 10^6 CFU/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the suspension.
-
Perform serial dilutions of the aliquot in PBS and plate onto TSA plates.
-
Incubate the plates at 37°C for 24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time to generate the time-kill curve.
Hydroxyl Radical Detection Assay
The generation of hydroxyl radicals (•OH) by CLP-19 in bacteria can be detected using fluorescent probes.
Materials:
-
Bacterial suspension
-
CLP-19 solution
-
3'-(p-hydroxyphenyl) fluorescein (HPF) or other suitable •OH probe
-
Fluorometer or fluorescence microscope
Procedure:
-
Treat the bacterial suspension with CLP-19 at a desired concentration.
-
Add the HPF probe to the bacterial suspension.
-
Incubate for a specified period, allowing the probe to be taken up by the cells and react with any generated •OH.
-
Measure the fluorescence intensity of the bacterial cells. An increase in fluorescence compared to untreated control cells indicates the generation of hydroxyl radicals.
Visualizations
Experimental Workflow for Determining Bactericidal vs. Bacteriostatic Properties
Proposed Mechanism of Action of CLP-19
References
Methodological & Application
Application Notes and Protocols for Antibacterial Agent 194 in Mycobacterium tuberculosis Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1] This necessitates the discovery and development of novel antibacterial agents with alternative mechanisms of action. Antibacterial agent 194 (also referred to as Compound 19), a novel Schiff base compound, has demonstrated potent inhibitory activity against Mtb.[2] These application notes provide detailed protocols for the culture of M. tuberculosis and the evaluation of the efficacy of this compound, alongside an exploration of its mechanism of action.
Quantitative Data Summary
The in vitro efficacy of this compound against the H37Rv strain of M. tuberculosis has been quantified, with key data summarized below for comparative analysis.
| Compound | Target Organism | MIC (μg/mL) | Plausible Target | Reference |
| This compound | M. tuberculosis H37Rv | 1 | Pks13 | [2] |
| Isoniazid | M. tuberculosis H37Rv | ~0.05 - 0.2 | InhA | [3] |
| Rifampicin | M. tuberculosis H37Rv | ~0.1 - 0.5 | rpoB | [4] |
Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis
This compound is proposed to exert its antimycobacterial effect by targeting Polyketide Synthase 13 (Pks13).[2] Pks13 is a crucial enzyme in the final condensation step of mycolic acid biosynthesis.[5][6] Mycolic acids are very long-chain fatty acids that are major components of the mycobacterial cell wall, providing a formidable barrier against many antibiotics and contributing to the pathogen's virulence.[7]
The inhibition of Pks13 disrupts the synthesis of mycolic acids, leading to a compromised cell wall structure and, ultimately, bacterial cell death. This mechanism is distinct from that of many current first- and second-line anti-TB drugs, making this compound a promising candidate for further investigation, particularly against drug-resistant Mtb strains.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solution structure of the type I polyketide synthase Pks13 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Minimum Bactericidal Concentration (MBC) for Antibacterial Agent 194
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of new antimicrobial agents is a cornerstone of infectious disease research and drug development. While the Minimum Inhibitory Concentration (MIC) assay identifies the lowest concentration of an agent that inhibits the visible growth of a microorganism, the Minimum Bactericidal Concentration (MBC) assay is crucial for determining the lowest concentration required to kill a specific bacterium.[1][2][3] The MBC provides essential data for classifying an antimicrobial agent as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). An agent is typically considered bactericidal if the MBC is no more than four times its MIC value.[3] This application note provides a detailed protocol for determining the MBC of the novel "Antibacterial agent 194" using the broth microdilution method followed by subculturing.
Principle of the Assay
The MBC test is performed after the MIC of an agent has been determined.[1][2] The assay begins with the results of a standard broth dilution MIC test. Aliquots are taken from the wells of the MIC assay that show no visible bacterial growth (i.e., wells at and above the MIC). These aliquots are then plated onto an antimicrobial-free agar medium to allow any surviving bacteria to grow. After incubation, the number of colony-forming units (CFUs) is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][3][4][5]
Experimental Workflow
The following diagram illustrates the key steps in the determination of MIC and the subsequent MBC assay.
Caption: Workflow for MIC and MBC Determination.
Detailed Protocol
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.[3]
Materials and Reagents
-
This compound stock solution (e.g., 1280 µg/mL)
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Mueller-Hinton Agar (MHA) plates
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Pipettes and sterile tips
Step 1: MIC Assay (Broth Microdilution)
-
Prepare Bacterial Inoculum: From a fresh culture (18-24h) on an MHA plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Standardize Inoculum: Dilute the adjusted suspension 1:150 in CAMHB to achieve a final concentration of ~1 x 10⁶ CFU/mL. This will be further diluted in the plate to the final target of 5 x 10⁵ CFU/mL.
-
Prepare Serial Dilutions:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution of Agent 194 (e.g., at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no agent).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculate the Plate: Add 100 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[1][6]
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[6][7]
Step 2: MBC Determination
-
Plating: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC. Mix the contents of each well thoroughly.
-
Subculture: Aseptically transfer a 100 µL aliquot from each selected well onto a separate, clearly labeled MHA plate. Spread the aliquot evenly across the surface. Also, plate 100 µL from the growth control well (well 11) on a separate plate to confirm the initial inoculum count.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
Colony Counting: After incubation, count the number of colonies (CFUs) on each plate.
-
Calculate MBC: The MBC is the lowest concentration that produces a ≥99.9% reduction in CFUs compared to the number of CFUs from the initial inoculum in the growth control well.
Data Presentation and Interpretation
The relationship between MIC and MBC determines the nature of the antimicrobial agent.
Caption: Logical relationship between MIC and MBC.
Hypothetical Results for this compound
The following table summarizes the hypothetical MIC and MBC data for Agent 194 against two common bacterial strains.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| E. coli ATCC 25922 | 8 | 16 | 2 | Bactericidal |
| P. aeruginosa ATCC 27853 | 16 | 128 | 8 | Bacteriostatic |
Data Interpretation: Based on the results, this compound demonstrates bactericidal activity against S. aureus and E. coli, as the MBC is only twice the MIC. Against P. aeruginosa, the agent is considered bacteriostatic , as the MBC is significantly higher (8-fold) than the MIC.
References
- 1. microchemlab.com [microchemlab.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. qlaboratories.com [qlaboratories.com]
- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 7. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for In Vitro Macrophage Infection Models Using Antibacterial Agent 194
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a formidable intracellular pathogen that primarily resides and replicates within host macrophages. This intracellular niche provides the bacterium with protection from certain immune responses and limited exposure to many antimicrobial agents. Consequently, the development of new antibacterial agents with potent intracellular activity is a critical goal in tuberculosis drug discovery.
Antibacterial agent 194 has been identified as a compound with significant activity against M. tuberculosis.[1] These application notes provide detailed protocols for utilizing in vitro macrophage infection models to evaluate the intracellular efficacy, cytotoxicity, and potential mechanism of action of this compound. The human monocytic cell line THP-1 is highlighted as a robust and reproducible model for these studies.[2][3][4]
Key Applications
-
Intracellular Efficacy Assessment: Determine the concentration-dependent activity of this compound against Mtb residing within macrophages.
-
Cytotoxicity Profiling: Evaluate the toxicity of this compound against host macrophage cells to determine its therapeutic index.
-
Mechanism of Action Studies: Investigate the effects of this compound on key host cell signaling pathways involved in the immune response to Mtb infection.
Section 1: Experimental Protocols
Protocol 1.1: Culturing and Differentiation of THP-1 Macrophages
This protocol describes the maintenance of the THP-1 human monocytic cell line and its differentiation into a macrophage-like phenotype.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well and 96-well tissue culture plates
Procedure:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed THP-1 cells into tissue culture plates at a density of 2 x 10⁵ cells/mL.
-
Differentiation: Add PMA to the cell culture medium to a final concentration of 100 ng/mL to induce differentiation into macrophages.
-
Incubation: Incubate the cells with PMA for 48-72 hours. Differentiated macrophages will become adherent to the plate surface.
-
Washing: After incubation, gently aspirate the PMA-containing medium and wash the adherent macrophages twice with pre-warmed sterile Phosphate Buffered Saline (PBS).
-
Resting: Add fresh, antibiotic-free RPMI-1640 medium with 10% FBS and allow the cells to rest for 24 hours before infection.
Protocol 1.2: In Vitro Macrophage Infection with Mycobacterium tuberculosis
This protocol details the infection of differentiated THP-1 macrophages with M. tuberculosis. All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.
Materials:
-
Differentiated THP-1 macrophages in culture plates
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
Middlebrook 7H9 broth supplemented with OADC
-
RPMI-1640 medium with 10% FBS (antibiotic-free)
-
Amikacin solution
Procedure:
-
Bacterial Culture: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.
-
Bacterial Preparation: Before infection, wash the Mtb cells twice with sterile PBS and resuspend in antibiotic-free RPMI-1640 medium.
-
Infection: Infect the differentiated THP-1 macrophages at a Multiplicity of Infection (MOI) of 10 (10 bacteria per macrophage).[4]
-
Phagocytosis: Incubate the infected cells for 4 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis of the bacteria.
-
Extracellular Bacteria Removal: After the phagocytosis period, gently aspirate the medium and wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
Antibiotic Treatment: Add fresh RPMI-1640 medium containing 200 µg/mL of Amikacin and incubate for 2 hours to kill any remaining extracellular bacteria. Amikacin has poor penetration into macrophages, leaving the intracellular bacteria unaffected.
-
Final Wash: Aspirate the Amikacin-containing medium and wash the cells twice with PBS. The macrophages are now infected and ready for treatment with this compound.
Protocol 1.3: Intracellular Viability Assay (CFU Enumeration)
This protocol is used to determine the number of viable intracellular bacteria after treatment with this compound.
Materials:
-
Infected THP-1 macrophages treated with this compound
-
Sterile water with 0.05% Tween 80
-
Middlebrook 7H10 agar plates
-
Serial dilution tubes with sterile PBS
Procedure:
-
Cell Lysis: At the desired time points post-treatment, aspirate the medium from the wells and add 500 µL of sterile water containing 0.05% Tween 80 to lyse the macrophages and release the intracellular bacteria.
-
Incubation: Incubate for 10 minutes at room temperature to ensure complete lysis.
-
Serial Dilution: Perform serial 10-fold dilutions of the cell lysate in sterile PBS.
-
Plating: Plate 100 µL of the appropriate dilutions onto Middlebrook 7H10 agar plates.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks until bacterial colonies are visible.
-
CFU Counting: Count the number of colonies on the plates and calculate the Colony Forming Units (CFU) per mL of the original lysate.
Protocol 1.4: Macrophage Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound on the host macrophages.
Materials:
-
Differentiated THP-1 macrophages in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Treatment: Add serial dilutions of this compound to the wells containing differentiated THP-1 macrophages. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Triton X-100).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control.
Section 2: Data Presentation
The following tables present representative quantitative data from experiments evaluating this compound.
Table 1: Intracellular Efficacy of this compound against M. tuberculosis in THP-1 Macrophages
| Concentration of Agent 194 (µg/mL) | Mean Intracellular CFU/mL (Log10) at 72h | Standard Deviation | % Reduction in CFU vs. Control |
| 0 (Vehicle Control) | 6.5 | 0.2 | 0% |
| 0.1 | 6.1 | 0.3 | 60% |
| 0.5 | 5.5 | 0.2 | 90% |
| 1.0 | 4.8 | 0.3 | 98% |
| 5.0 | 3.2 | 0.4 | >99.9% |
| 10.0 | <2.0 | - | >99.99% |
Table 2: Cytotoxicity of this compound on THP-1 Macrophages (72h Exposure)
| Concentration of Agent 194 (µg/mL) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1.0 | 98.5 | 4.8 |
| 5.0 | 95.2 | 6.1 |
| 10.0 | 91.8 | 5.5 |
| 25.0 | 85.3 | 7.2 |
| 50.0 | 60.1 | 8.9 |
| 100.0 | 25.7 | 9.3 |
Section 3: Signaling Pathways and Visualizations
M. tuberculosis infection triggers a cascade of signaling events in macrophages, primarily initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by Toll-like receptors (TLRs). This leads to the activation of downstream pathways such as the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and antimicrobial effectors. A potent antibacterial agent may enhance these host responses or act directly on the bacterium.
Diagram 1: General Experimental Workflow
Caption: Workflow for assessing the intracellular activity of this compound.
Diagram 2: Toll-Like Receptor (TLR) Signaling Pathway in Macrophages
Caption: Simplified TLR2 signaling pathway activated during Mtb infection in macrophages.
References
- 1. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Drug Resistance Mechanisms in Mycobacterium tuberculosis Using a Novel Antibacterial Agent
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a hypothetical novel antibacterial compound, designated "Agent 194," for studying drug resistance mechanisms in Mtb. The protocols and methodologies described herein are based on established techniques in mycobacteriology and can be adapted for other novel antimicrobial compounds.
Characterization of Antibacterial Activity
A crucial first step in evaluating a new antibacterial agent is to determine its potency against M. tuberculosis. This is typically achieved by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]
Table 1: In Vitro Activity of Agent 194 against M. tuberculosis
| Strain | Resistance Profile | Agent 194 MIC (µg/mL) | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| H37Rv | Drug-Susceptible | 0.06 | 0.05 | 0.1 |
| Clinical Isolate 1 | MDR | 0.12 | >1.0 | >2.0 |
| Clinical Isolate 2 | XDR | 0.12 | >1.0 | >2.0 |
| H37Rv Mutant 1 | Agent 194 Resistant | >8.0 | 0.05 | 0.1 |
| H37Rv Mutant 2 | Agent 194 Resistant | >8.0 | 0.05 | 0.1 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a novel antibacterial agent against M. tuberculosis.
Materials:
-
M. tuberculosis strains (e.g., H37Rv, clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
96-well microtiter plates[4]
-
Novel antibacterial agent (Agent 194) stock solution
-
Positive control antibiotics (e.g., Isoniazid, Rifampicin)
-
Negative control (no drug)
-
Spectrophotometer
-
Biosafety cabinet (BSL-3)
Procedure:
-
Prepare a twofold serial dilution of Agent 194 in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 0.5, and then dilute 1:100 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (wells with bacteria and no drug) and a negative control (wells with broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm.
Selection and Characterization of Resistant Mutants
This protocol describes the generation of spontaneous resistant mutants to identify the potential target and mechanism of resistance of a novel antibacterial agent.
Materials:
-
M. tuberculosis H37Rv
-
Middlebrook 7H10 agar supplemented with 10% OADC and 0.5% glycerol
-
Agent 194
-
Sterile plating beads or cell spreader
-
Incubator at 37°C
-
BSL-3 facility
Procedure:
-
Prepare a large culture of M. tuberculosis H37Rv in 7H9 broth to a high density (approximately 10^9 to 10^10 CFU/mL).
-
Plate the concentrated culture onto 7H10 agar plates containing Agent 194 at concentrations 4x, 8x, and 16x the MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Colonies that appear on the drug-containing plates are considered potential resistant mutants.
-
Isolate individual colonies and re-streak them on both drug-free and drug-containing agar to confirm the resistance phenotype.
-
Perform MIC testing on the confirmed resistant mutants to quantify the level of resistance.
-
Extract genomic DNA from the resistant mutants and the parent H37Rv strain for whole-genome sequencing.
-
Analyze the sequencing data to identify single nucleotide polymorphisms (SNPs), insertions, or deletions in the genomes of the resistant mutants that are not present in the parental strain. These genetic changes may pinpoint the drug's target or a resistance mechanism.
Visualizing Workflows and Pathways
Experimental Workflow for Resistance Studies
The following diagram illustrates the overall workflow for investigating the mechanism of resistance to a novel antibacterial agent.
Caption: Workflow for Investigating Drug Resistance.
Hypothetical Signaling Pathway Inhibition by Agent 194
Based on common drug targets in M. tuberculosis, a hypothetical mechanism of action for Agent 194 could be the inhibition of a key signaling pathway essential for bacterial survival, such as the two-component system PhoP/PhoR, which is a known virulence regulator.
Caption: Hypothetical Inhibition of the PhoP/PhoR Pathway.
Concluding Remarks
The methodologies outlined in this document provide a robust framework for the initial characterization and investigation of resistance mechanisms of novel antibacterial agents against Mycobacterium tuberculosis. By systematically determining the in vitro activity, generating and sequencing resistant mutants, and analyzing the resulting genetic data, researchers can elucidate the mechanism of action and potential resistance pathways. This knowledge is critical for the rational design of new drugs and combination therapies to combat the growing threat of drug-resistant tuberculosis. The development of new therapeutic options is crucial to address the challenge of treating infections caused by resistant strains.[5]
References
- 1. Antibiotic resistance mechanisms in M. tuberculosis: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial resistance [who.int]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex for first and second line drugs by broth dilution in a microtiter plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism and resistance for antimycobacterial activity of a fluoroquinophenoxazine compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Agent 194 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 194 is a novel investigational compound demonstrating potent bactericidal activity against a broad spectrum of pathogenic bacteria. These application notes provide detailed protocols for the utilization of this compound in high-throughput screening (HTS) assays, designed to facilitate the rapid evaluation of its antimicrobial efficacy and mechanism of action. The described assays are optimized for 96- and 384-well microplate formats, making them suitable for large-scale screening campaigns in drug discovery and development.
Mechanism of Action
This compound selectively targets the bacterial ribosome, a key cellular machine responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit, leading to the misreading of mRNA and subsequent inhibition of protein synthesis.[1][2][3] This disruption of essential protein production ultimately results in bacterial cell death. The selective action against the prokaryotic 70S ribosome over the eukaryotic 80S ribosome contributes to its favorable safety profile.
Figure 1: Mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data obtained from high-throughput screening assays of this compound.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Gram Status | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.25 | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.125 | 0.25 |
| Escherichia coli (ATCC 25922) | Gram-negative | 1 | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 8 | 16 |
| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 2 | 4 |
Table 2: Selectivity Profile of this compound
| Assay Type | Target | IC₅₀ (µM) |
| Bacterial Protein Synthesis (E. coli) | 70S Ribosome | 0.15 |
| Eukaryotic Protein Synthesis (Rabbit Reticulocyte) | 80S Ribosome | > 100 |
| Cytotoxicity (Hepat G2 cells) | Human Cells | > 100 |
Experimental Protocols
High-Throughput Minimum Inhibitory Concentration (MIC) Assay
This protocol details the determination of the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial strains in a 96-well format.
Materials:
-
This compound
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well clear, flat-bottom microtiter plates
-
Resazurin sodium salt solution (0.015% w/v)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well plates to achieve a range of desired concentrations.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Include positive controls (bacteria with no compound) and negative controls (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.
-
Determine the MIC by visual inspection (the lowest concentration that prevents a color change from blue to pink) or by measuring fluorescence (Ex/Em: 560/590 nm) with a plate reader.[4]
High-Throughput Bacterial Viability Assay
This protocol describes a method to assess the effect of this compound on bacterial viability over time.
Materials:
-
This compound
-
Log-phase bacterial culture
-
Luria-Bertani (LB) broth
-
384-well black, clear-bottom microtiter plates
-
BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Dispense serial dilutions of this compound into the 384-well plates.
-
Add log-phase bacterial culture to each well to a final OD₆₀₀ of 0.05.
-
Incubate the plates at 37°C with shaking.
-
At designated time points (e.g., 0, 2, 4, 6, and 24 hours), remove the plates from the incubator.
-
Equilibrate the plates to room temperature.
-
Add BacTiter-Glo™ reagent to each well according to the manufacturer's instructions.
-
Shake the plates for 5 minutes to induce cell lysis.
-
Measure luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
Figure 2: High-throughput screening workflow.
Cell-Free Protein Synthesis Assay
This protocol allows for the direct assessment of this compound's inhibitory effect on bacterial protein synthesis.
Materials:
-
This compound
-
E. coli S30 extract system for circular DNA (Promega)
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture
-
384-well white, opaque microtiter plates
-
Luminometer or fluorescence plate reader
Procedure:
-
Prepare a master mix containing the S30 extract, amino acid mixture, and reporter plasmid DNA.
-
Dispense serial dilutions of this compound into the 384-well plates.
-
Add the master mix to each well to initiate the transcription and translation reactions.
-
Incubate the plates at 37°C for 1-2 hours.
-
If using a luciferase reporter, add the luciferase substrate and measure luminescence.
-
If using a GFP reporter, measure fluorescence (Ex/Em: 485/528 nm).
-
The signal intensity is directly proportional to the amount of protein synthesized. A decrease in signal in the presence of this compound indicates inhibition of protein synthesis.
Conclusion
The protocols and data presented herein demonstrate the utility of this compound in high-throughput screening assays for the discovery and characterization of novel antibacterial compounds. These methods provide a robust framework for determining the potency, spectrum of activity, and mechanism of action of new chemical entities in an efficient and scalable manner.[5][6][7]
References
- 1. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 2. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Synergistic Effects of Compound 19 with other Anti-TB Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global public health. Combination therapy is the cornerstone of tuberculosis treatment, and identifying synergistic interactions between new chemical entities and existing anti-TB drugs can lead to more effective treatment regimens. Synergistic combinations can increase efficacy, reduce treatment duration, lower required dosages, minimize toxicity, and overcome drug resistance.
These application notes provide detailed protocols for assessing the synergistic potential of a novel investigational compound, "Compound 19," with established anti-TB drugs using two standard in vitro methods: the Checkerboard Assay and the Time-Kill Curve Analysis .
Protocol 1: Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[1][2] This is achieved by measuring the minimum inhibitory concentration (MIC) of each drug alone and in combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[3][4]
Principle
The assay involves preparing serial dilutions of two drugs (Compound 19 and a partner anti-TB drug) in a 96-well microplate format.[5] The dilutions are arranged in a checkerboard pattern, creating a matrix of different concentration combinations. Mtb culture is added to each well, and after incubation, bacterial growth is assessed. The FICI is calculated from the MICs of the drugs alone and in combination.[6]
Experimental Protocol
1. Materials and Reagents:
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), 0.5% glycerol, and 0.05% Tween 80.[7][8]
-
Compound 19 and partner anti-TB drug(s) (e.g., Isoniazid, Rifampicin)
-
Sterile 96-well flat-bottom microplates[9]
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water)[10]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary
-
Sterile tubes, pipettes, and reservoirs
2. Preparation of Mtb Inoculum:
-
Culture Mtb in 7H9 broth to mid-log phase (OD₆₀₀ of ~0.5).[11]
-
Adjust the culture turbidity to a McFarland standard of 0.5.
-
Dilute the adjusted culture 1:1000 in 7H9 broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.[12]
3. Preparation of Drug Dilutions:
-
Prepare stock solutions of Compound 19 and the partner drug in an appropriate solvent (e.g., DMSO or water) at a concentration 100 times the final desired highest concentration.
-
Drug A (Compound 19): In a 96-well plate, serially dilute Compound 19 two-fold along the y-axis (e.g., rows A-G) in 7H9 broth. Row H should contain no Compound 19 to determine the MIC of the partner drug alone.
-
Drug B (Partner Drug): Serially dilute the partner drug two-fold along the x-axis (e.g., columns 1-10) for each row. Column 11 should contain no partner drug to determine the MIC of Compound 19 alone. Column 12 should serve as a drug-free growth control.[5]
4. Assay Setup:
-
Dispense the prepared drug dilutions into the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared Mtb inoculum to each well, bringing the total volume to 200 µL.[5]
-
Seal the plates in a plastic bag to prevent evaporation and incubate at 37°C for 7-14 days.[9]
5. Determination of MIC and FICI:
-
After incubation, add 30 µL of 0.01% resazurin solution to each well.[9]
-
Incubate for another 24-48 hours at 37°C.[9]
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial viability.[9]
-
The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[12]
-
Determine the MIC of each drug alone (from row H and column 11) and the MICs of the drugs in combination from the checkerboard matrix.
-
Calculate the FICI using the following formula for each well showing no growth:
-
The ΣFIC is the lowest FICI value obtained from all the wells that show growth inhibition.
Data Presentation and Interpretation
Summarize the results in a table. The interpretation of the FICI value determines the nature of the interaction.[6]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | No interaction (additive or indifferent) |
| > 4.0 | Antagonism |
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) values.[6][13][15]
| Compound Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Compound 19 | 2.0 | 0.25 | 0.125 | Synergy |
| Rifampicin | 0.5 | 0.125 | 0.25 | |
| Sum FICI | 0.375 | |||
| Compound 19 | 2.0 | 1.0 | 0.5 | No Interaction |
| Isoniazid | 0.1 | 0.05 | 0.5 | |
| Sum FICI | 1.0 |
Table 2: Example data summary for checkerboard synergy testing.
Protocol 2: Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time. This method can confirm synergistic interactions observed in checkerboard assays and provide more detailed information on the rate of bacterial killing.
Principle
Mtb cultures are exposed to fixed concentrations of Compound 19, a partner drug, and their combination. Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). Synergy is demonstrated if the combination shows a ≥ 2-log₁₀ decrease in CFU/mL compared to the most active single agent.
Experimental Protocol
1. Materials and Reagents:
-
Same as for the Checkerboard Assay, plus:
-
Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC for CFU counting.
-
Sterile saline or PBS with 0.05% Tween 80 for dilutions.
2. Preparation of Cultures and Drugs:
-
Prepare a mid-log phase Mtb culture as described previously.
-
In sterile culture flasks or tubes, prepare the following conditions in 7H9 broth:
-
Growth Control (no drug)
-
Compound 19 alone (at a relevant concentration, e.g., 0.5x or 1x MIC)
-
Partner Drug alone (at a relevant concentration, e.g., 0.5x or 1x MIC)
-
Compound 19 + Partner Drug (at the same concentrations as above)
-
-
Inoculate each flask with the Mtb culture to a final density of ~5 x 10⁵ CFU/mL.
3. Sampling and CFU Determination:
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 7, and 14 days), remove an aliquot from each flask.
-
Perform 10-fold serial dilutions of each aliquot in sterile saline with Tween 80.
-
Plate 100 µL of appropriate dilutions onto 7H10/7H11 agar plates in triplicate.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies and calculate the CFU/mL for each time point and condition.
Data Presentation and Interpretation
Plot the log₁₀ CFU/mL versus time (in days) for each condition.
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Additive/Indifferent: A < 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
| Time (Days) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (Cmpd 19) | Log₁₀ CFU/mL (Partner Drug) | Log₁₀ CFU/mL (Combination) |
| 0 | 5.70 | 5.70 | 5.70 | 5.70 |
| 2 | 6.30 | 5.50 | 5.60 | 4.80 |
| 4 | 7.10 | 5.30 | 5.45 | 3.90 |
| 7 | 8.20 | 5.10 | 5.20 | 3.05 |
| 14 | 8.90 | 4.90 | 5.00 | <2.00 |
Table 3: Example data summary for time-kill curve analysis.
Visualizations
Experimental Workflow and Logic Diagrams
References
- 1. tsijournals.com [tsijournals.com]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 14. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arpi.unipi.it [arpi.unipi.it]
Application Notes and Protocols for "Antibacterial Agent 194" in Animal Models of Tuberculosis
Disclaimer: The following information is provided as a representative example for a hypothetical compound, "Antibacterial Agent 194." Publicly available data for a specific anti-tuberculosis agent with this designation is not available. The data, protocols, and diagrams presented here are synthesized based on typical preclinical evaluation of novel anti-tuberculosis agents and are intended for illustrative and educational purposes for researchers, scientists, and drug development professionals.
Introduction
"this compound" is the sulfoxide metabolite of the novel oxazolidinone-class antibacterial agent, "Agent 193." While the parent compound, Agent 193, demonstrates potent bactericidal activity against Mycobacterium tuberculosis, understanding the in vivo efficacy and metabolic profile of its metabolites is crucial for preclinical development. These application notes provide a summary of the efficacy of Agent 194 in a murine model of chronic tuberculosis and detailed protocols for its evaluation.
Quantitative Data Summary
The in vivo efficacy of this compound was evaluated in a BALB/c mouse model of chronic tuberculosis. The data is summarized in the tables below, comparing its activity to its parent compound (Agent 193) and the standard-of-care drug, Linezolid.
Table 1: In Vitro Activity against Mycobacterium tuberculosis H37Rv
| Compound | MIC (µg/mL) |
| Agent 193 | 0.25 |
| Agent 194 | 2.0 |
| Linezolid | 1.0 |
Table 2: In Vivo Efficacy in a Murine Model of Chronic Tuberculosis (4-week treatment)
| Treatment Group (Dose, mg/kg) | Mean Log10 CFU ± SD (Lungs) | Change in Log10 CFU (Lungs) vs. Untreated Control | Mean Log10 CFU ± SD (Spleen) | Change in Log10 CFU (Spleen) vs. Untreated Control |
| Untreated Control | 8.5 ± 0.3 | - | 6.2 ± 0.4 | - |
| Agent 193 (25 mg/kg) | 5.2 ± 0.5 | -3.3 | 3.1 ± 0.6 | -3.1 |
| Agent 194 (50 mg/kg) | 7.8 ± 0.4 | -0.7 | 5.9 ± 0.5 | -0.3 |
| Linezolid (100 mg/kg) | 6.5 ± 0.6 | -2.0 | 4.5 ± 0.7 | -1.7 |
Experimental Protocols
1. Murine Model of Chronic Tuberculosis Infection
-
Animal Strain: Female BALB/c mice, 6-8 weeks old.
-
Infection: Mice are infected via the aerosol route with Mycobacterium tuberculosis H37Rv using an inhalation exposure system (e.g., Glas-Col) to deliver approximately 100-200 bacilli to the lungs.
-
Establishment of Chronic Infection: The infection is allowed to establish for 4 weeks post-aerosol challenge. At this time point, a subset of mice is euthanized to determine the baseline bacterial load in the lungs and spleen.
2. Drug Formulation and Administration
-
Formulation: this compound is formulated as a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Dosing: The agent is administered once daily via oral gavage at a volume of 10 mL/kg of body weight.
-
Treatment Duration: Treatment is administered for 4 consecutive weeks.
3. Assessment of Bactericidal Activity
-
Sample Collection: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed.
-
Homogenization: Organs are homogenized in sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80.
-
Bacterial Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and incubated at 37°C for 3-4 weeks.
-
Data Analysis: The number of colony-forming units (CFU) is counted, and the results are expressed as log10 CFU per organ. The efficacy of the treatment is determined by comparing the log10 CFU in treated groups to the untreated control group.
Visualizations
Standard Operating Procedures for Handling and Storing Compound 19 in a Laboratory Setting
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As "Compound 19" is a novel synthesized chemical, its specific hazards are unknown. Therefore, it must be handled as a particularly hazardous substance.[1] These procedures are based on general best practices for handling new or uncharacterized chemical compounds in a laboratory setting. A thorough risk assessment must be conducted before any handling of this compound.[2][3]
Hazard Identification and Risk Assessment
A mandatory and comprehensive risk assessment must be completed before any work with Compound 19 commences.[2][3] The responsibility for documenting all known and potential hazards lies with the Principal Investigator.[1] Given that the properties of Compound 19 are not established, it is imperative to assume it is hazardous.[1]
1.1 Preliminary Hazard Assessment:
-
Toxicity: Unknown. It should be assumed to be highly toxic through all potential routes of exposure, including inhalation, ingestion, and dermal contact.[4]
-
Flammability: Unknown. The compound should be treated as a flammable substance, and all sources of ignition must be kept away from handling and storage areas.[5][6]
-
Reactivity: Unknown. Assume the compound is reactive and incompatible with common laboratory reagents such as acids, bases, and oxidizing agents.[7][8]
-
Physical Hazards: Unknown. Personnel should be aware of the potential for the compound to be explosive, self-reactive, or pyrophoric.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling Compound 19.[9][10][11] The table below outlines the required levels of PPE for different scenarios.
| PPE Level | Situation | Required Equipment | Reference |
| Level C | Standard handling within a certified chemical fume hood. | Full-face air-purifying respirator, inner and outer chemical-resistant gloves, hooded chemical-resistant clothing, and outer chemical-resistant boots. | [12] |
| Level B | Scenarios with potential for splashes or exposure to higher concentrations. | Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or a supplied air respirator, hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, and outer chemical-resistant boots. | [12] |
| Level A | Situations with a high potential for exposure to vapors and liquids. | A fully encapsulating, chemical-resistant suit equipped with a positive pressure SCBA, inner and outer chemical-resistant gloves, and boots. | [12][13] |
Note: Whenever possible, the choice of glove material should be based on chemical compatibility testing. In the absence of specific data, gloves with broad chemical resistance should be utilized.[14]
Engineering Controls
Engineering controls are the principal means of minimizing exposure to Compound 19.[15]
-
Chemical Fume Hood: All manipulations of Compound 19 must be performed within a certified chemical fume hood that maintains a face velocity of at least 100 feet per minute.[1][15]
-
Glove Box: For procedures that have a higher likelihood of generating aerosols or when working with larger quantities of the compound, a glove box is required.[1]
-
Ventilation: The laboratory must be equipped with adequate general ventilation, ensuring a minimum of 6-12 air changes per hour.
Handling and Storage Procedures
4.1 Receiving and Inspection:
-
Upon delivery, the container must be carefully inspected for any signs of damage or leakage.
-
The container must be clearly labeled with "Compound 19," the date of receipt, and a prominent warning that the hazards are unknown.[1][16]
4.2 Storage:
-
Compound 19 must be stored in a designated, well-ventilated area with restricted access.[1][7]
-
It must be segregated from incompatible materials, including acids, bases, and oxidizers.[5][8][17]
-
The primary container should be placed within a secondary container to mitigate potential leaks.[8]
-
If the compound is determined to be light-sensitive, it must be stored in an opaque container.[9]
-
If temperature control is necessary, a dedicated, explosion-proof refrigerator or freezer must be used.[7]
| Storage Parameter | Condition | Rationale | Reference |
| Location | Designated hazardous materials storage area | To ensure restricted access and proper ventilation. | [1][7] |
| Temperature | As specified by the synthesis protocol; if unknown, store at 2-8°C in an explosion-proof refrigerator. | To prevent degradation or unintended reactions. | [7] |
| Light | Protect from light. | To prevent light-induced degradation. | [9] |
| Incompatibilities | Segregate from acids, bases, oxidizers, and other reactive chemicals. | To prevent hazardous chemical reactions. | [5][8][17] |
| Container | A tightly sealed primary container placed within a labeled, compatible secondary container. | To ensure the containment of spills and leaks. | [8] |
Experimental Protocols
5.1 General Handling:
-
All handling of Compound 19 must occur in a designated area inside a chemical fume hood.[1]
-
Only the minimum quantity of the compound required for the experiment should be used.
-
No individual should work alone when handling Compound 19.[18]
-
Hands must be washed thoroughly after handling the compound.[10]
5.2 Weighing:
-
The weighing of solid Compound 19 should be conducted within a fume hood using a tared, sealed container.
-
Care must be taken to avoid the generation of dust.
5.3 Solution Preparation:
-
All solutions must be prepared inside a fume hood.
-
The solvent should be added to the compound slowly to prevent splashing.
Spill and Emergency Procedures
A formal, written spill response plan must be established before any handling of Compound 19.[19]
6.1 Small Spill (less than 100 mL and contained within the fume hood):
-
Alert all personnel in the immediate vicinity.[19]
-
Don the appropriate PPE (Level C at a minimum).[20]
-
Utilize a chemical spill kit containing an absorbent material that is compatible with the unknown compound.[20][21]
-
Collect the absorbed material into a sealed and labeled container for hazardous waste disposal.[20]
-
Decontaminate the affected area with a suitable solvent.
6.2 Large Spill (occurring outside of a fume hood or exceeding 100 mL):
-
Immediately evacuate the area and alert others to do the same.[19][20]
-
If the spilled material is flammable, extinguish all sources of ignition.[19]
-
Close the laboratory doors and prevent re-entry.
-
Contact emergency services and report a spill of an unknown hazardous compound.[22][23]
6.3 Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek immediate medical attention.[10][22]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an emergency eyewash station. Seek immediate medical attention.[10][22]
-
Inhalation: Move the affected individual to fresh air immediately. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[10]
Waste Disposal
All waste materials containing Compound 19 must be managed as hazardous waste.[24][25]
-
Solid Waste: Should be collected in a designated, labeled, and sealed container.
-
Liquid Waste: Must be collected in a compatible, sealed, and labeled container. It should not be mixed with other waste streams.[26]
-
Sharps: Any sharps that are contaminated with Compound 19 must be disposed of in a puncture-resistant sharps container.
-
All waste containers must be clearly labeled as "Hazardous Waste - Compound 19 (Hazards Unknown)".[17][24]
Mandatory Visualizations
Caption: Workflow for receiving, assessing, and handling a novel chemical.
Caption: Decision-making flowchart for a chemical spill incident.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 8. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. hazmatschool.com [hazmatschool.com]
- 12. epa.gov [epa.gov]
- 13. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 15. uwlax.edu [uwlax.edu]
- 16. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 21. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 22. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 23. chemkleancorp.com [chemkleancorp.com]
- 24. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 25. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 26. rtong.people.ust.hk [rtong.people.ust.hk]
Troubleshooting & Optimization
Troubleshooting solubility issues of "Antibacterial agent 194" in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with "Antibacterial Agent 194" in culture media.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound after adding it to my culture medium. What are the common causes?
A1: Precipitation of a new antibacterial agent in culture media is a common challenge. Several factors can contribute to this issue:
-
Low Aqueous Solubility: The intrinsic chemical properties of this compound may result in poor solubility in aqueous-based culture media.
-
Interaction with Media Components: Components of the culture broth, such as salts, proteins, and amino acids, can interact with the agent, leading to precipitation.[1]
-
pH of the Medium: The solubility of many compounds is pH-dependent. The pH of your culture medium might not be optimal for keeping this compound in solution.
-
Solvent Shock: If the agent is first dissolved in a strong organic solvent (like DMSO) and then rapidly diluted into the aqueous medium, it can cause the compound to crash out of solution.
-
Concentration Exceeds Solubility Limit: The concentration you are trying to achieve may be higher than the maximum solubility of the agent in the specific medium.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is a common initial choice for creating a concentrated stock solution.[1][2][3] Ethanol can also be an alternative.[2] It is crucial to use the minimum amount of solvent necessary. When preparing your stock, consider the following:
-
Start by attempting to dissolve the compound in 100% DMSO.
-
If solubility is still an issue, gentle warming (e.g., to 37°C) or sonication can be attempted.[1][2]
-
Always include a solvent control in your experiments to account for any effects of the solvent on microbial growth.[2] The final concentration of DMSO in the culture medium should typically be kept low (e.g., ≤0.5%) to avoid toxicity to the cells.[3]
Q3: How can I improve the solubility of this compound in my culture medium?
A3: Several strategies can be employed to enhance the solubility of a compound in culture media:
-
Optimize the Solvent System: If using a co-solvent like DMSO, ensure you are using an appropriate final concentration. Sometimes a mixture of solvents, such as ethanol and DMSO, can be effective.[2]
-
pH Adjustment: Determine if the solubility of this compound is pH-dependent. You may be able to slightly adjust the pH of your medium to improve solubility, but be mindful of the impact on microbial growth.
-
Use of Surfactants: In some cases, the addition of a low concentration of a biocompatible surfactant can help to solubilize hydrophobic compounds.
-
Particle Size Reduction: If you are working with a powdered form of the agent, reducing the particle size can increase the surface area and improve the rate of dissolution.[4]
-
Complexation: The use of cyclodextrins can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility.[4][5]
Q4: My MIC (Minimum Inhibitory Concentration) results from broth microdilution are good, but I see no zone of inhibition in the disk diffusion assay. Could this be a solubility issue?
A4: Yes, this is a classic sign of poor solubility and diffusion in agar.[6] In a broth microdilution assay, the compound is in direct contact with the bacteria in a liquid medium. However, in a disk diffusion assay, the agent must be soluble enough to diffuse from the paper disk into the agar medium to inhibit bacterial growth. If the compound precipitates on the disk or is poorly soluble in the agar, you will not observe a zone of inhibition, even if the agent is potent.[6] It is recommended to rely on broth-based methods for antimicrobial susceptibility testing of poorly soluble compounds.[1][6]
Troubleshooting Guides
Problem: Precipitate forms immediately upon adding the stock solution of this compound to the culture medium.
This is likely due to "solvent shock" or exceeding the solubility limit in the aqueous medium.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing "Antibacterial agent 194" Concentration for In Vitro Mtb Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of "Antibacterial agent 194" for in vitro assays against Mycobacterium tuberculosis (Mtb).
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of antibacterial agent concentrations in in vitro Mtb assays.
| Problem | Possible Cause | Recommended Solution |
| No inhibition of Mtb growth at all tested concentrations. | 1. The agent may be inactive against Mtb. 2. The concentration range tested is too low. 3. The agent is not soluble or stable in the assay medium. 4. Inoculum size is too high. | 1. Test a broader concentration range, up to the limit of solubility. 2. Verify the solubility and stability of "this compound" in the chosen solvent and culture medium. 3. Ensure the inoculum is standardized. The reference strain H37Rv can be used for quality control.[1] 4. Consider a different class of antibacterial agent if inactivity is confirmed. |
| Complete inhibition of Mtb growth at all tested concentrations. | 1. The concentration range tested is too high. 2. The agent is cytotoxic to the indicator system (e.g., Alamar blue, resazurin). | 1. Perform a serial dilution to test a much lower concentration range. 2. Run a control plate with the agent and the indicator in the absence of Mtb to check for direct cytotoxic effects on the indicator dye.[2] |
| Inconsistent results between replicate experiments. | 1. Inaccurate pipetting or dilution of the agent. 2. Variation in inoculum size. 3. Contamination of cultures. 4. Instability of the agent over the incubation period. | 1. Calibrate pipettes and use proper techniques for serial dilutions. 2. Standardize the Mtb inoculum preparation and quantification. 3. Use aseptic techniques and check for contamination. 4. Assess the stability of "this compound" under assay conditions (e.g., 37°C for several days). |
| Solvent (e.g., DMSO) shows inhibitory effects. | 1. The final concentration of the solvent is too high. | 1. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-inhibitory level (typically ≤1% for DMSO). 2. Include a solvent control (medium with the same concentration of solvent as in the test wells) to assess its effect on Mtb growth. |
| Difficulty in determining the Minimum Inhibitory Concentration (MIC) endpoint. | 1. Gradual decline in growth over a wide concentration range. 2. Subjectivity in visual reading of results. | 1. Use a quantitative readout method, such as a microplate reader for colorimetric or fluorometric assays (e.g., Resazurin or Alamar blue assay).[2][3] 2. Define the MIC as the lowest concentration that inhibits a certain percentage of growth (e.g., ≥90%) compared to the drug-free control.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for "this compound" in an in vitro Mtb assay?
A1: For a novel agent with unknown potency, it is advisable to test a broad concentration range. A common starting point is a serial dilution from a high concentration (e.g., 100 µg/mL or 256 µg/mL) down to a very low concentration (e.g., 0.125 µg/mL or lower).[5] This wide range increases the likelihood of identifying the Minimum Inhibitory Concentration (MIC).
Q2: Which solvent should I use to dissolve "this compound"?
A2: The choice of solvent depends on the solubility of your compound. Dimethyl sulfoxide (DMSO) is a common solvent for many antibacterial agents. It is crucial to determine the maximum concentration of the solvent that is non-toxic to Mtb. This is typically 1% or less in the final assay volume. Always include a solvent control in your experiments.
Q3: What is the standard Mtb strain to use for initial susceptibility testing?
A3: The standard laboratory strain Mycobacterium tuberculosis H37Rv is recommended for initial in vitro susceptibility testing.[1] This strain is well-characterized and widely used, allowing for comparison of results across different studies.
Q4: How can I determine if "this compound" is bactericidal or bacteriostatic?
A4: To determine if the agent is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth), you can perform a Minimum Bactericidal Concentration (MBC) assay.[6][7][8] This involves sub-culturing aliquots from the wells of an MIC assay that show no visible growth onto drug-free solid media. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[6]
Q5: What are the key parameters to consider when setting up an MIC assay?
A5: Key parameters include:
-
Culture Medium: Middlebrook 7H9 broth is commonly used for broth-based assays.[9]
-
Inoculum Density: A standardized inoculum is critical for reproducibility.
-
Drug Concentrations: A series of two-fold dilutions of the antibacterial agent.
-
Controls: Include a positive control (drug-free well), a negative control (medium only), and a solvent control.
-
Incubation: Incubate at 37°C for a sufficient period (e.g., 7-14 days for slow-growing Mtb).
-
Endpoint Reading: Use a reliable method to determine growth inhibition, such as visual inspection, or more quantitatively with indicators like resazurin or Alamar blue.[2]
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using a Broth Microdilution Method
This protocol outlines a standard method for determining the MIC of "this compound" against M. tuberculosis.
Materials:
-
"this compound" stock solution
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microtiter plates
-
Resazurin solution (or other growth indicator)
-
Appropriate solvent for the agent (e.g., DMSO)
Procedure:
-
Prepare Drug Dilutions:
-
Prepare a stock solution of "this compound" in a suitable solvent.
-
Perform serial two-fold dilutions of the agent in 7H9 broth in a 96-well plate to achieve the desired final concentrations.
-
-
Prepare Mtb Inoculum:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation:
-
Add the standardized Mtb inoculum to each well containing the antibacterial agent dilutions.
-
Include control wells:
-
Positive Control: Mtb in broth with no agent.
-
Negative Control: Broth only.
-
Solvent Control: Mtb in broth with the highest concentration of the solvent used.
-
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Reading Results:
-
After incubation, add a growth indicator such as resazurin to each well and re-incubate for 24-48 hours.
-
A color change (e.g., blue to pink for resazurin) indicates bacterial growth.
-
The MIC is the lowest concentration of "this compound" that prevents this color change, indicating growth inhibition.[5]
-
Visualizations
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing the concentration of "this compound".
References
- 1. tbcindia.mohfw.gov.in [tbcindia.mohfw.gov.in]
- 2. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of anti-Mycobacterium tuberculosis agents targeting the interaction of bacterial division proteins FtsZ and SepFe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
How to overcome instability of Compound 19 in experimental conditions
Technical Support Center: Compound 19
Disclaimer: The designation "Compound 19" does not correspond to a universally recognized, publicly documented pharmaceutical compound with known instability issues. The following technical support guide addresses common challenges and solutions for a hypothetical unstable small molecule, herein referred to as Compound 19, based on established principles in pharmaceutical sciences.
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding the experimental instability of small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of instability for a small molecule like Compound 19 in experimental settings?
A1: The instability of a compound can be categorized into chemical and physical instability.[1] Chemical instability involves the alteration of the molecule's chemical structure, while physical instability relates to changes in its physical properties like appearance or solubility.[1]
Common factors contributing to the degradation of compounds like Compound 19 include:
-
Hydrolysis: Reaction with water, often catalyzed by pH.
-
Oxidation: Degradation in the presence of oxygen, which can be initiated by light, heat, or metal ions.[1]
-
Photodegradation: Light, particularly UV light, can provide the energy to induce chemical reactions.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
pH: The stability of ionizable compounds can be highly dependent on the pH of the solution.
-
Interactions with Excipients: Components of your formulation or assay medium could react with Compound 19.
Q2: I'm observing a rapid loss of Compound 19 potency in my aqueous assay buffer. What could be the cause and how can I fix it?
A2: Rapid potency loss in aqueous buffers is often due to hydrolysis. The rate of hydrolysis is frequently pH-dependent. To troubleshoot this:
-
pH Profiling: Determine the pH at which Compound 19 has maximum stability. You can perform a short-term stability study in buffers of varying pH.
-
Aprotic Solvents: If your experiment allows, consider preparing stock solutions in aprotic solvents like DMSO and making final dilutions into the aqueous buffer immediately before use.
-
Temperature Control: Perform your experiments at the lowest temperature compatible with your assay, as hydrolysis rates decrease with temperature.
-
Lyophilization: For long-term storage, consider lyophilizing Compound 19 with appropriate excipients to create a solid formulation that can be reconstituted just before use.
Q3: My solution of Compound 19 changes color and a precipitate forms over time. What is happening?
A3: Color change can be an indicator of oxidative degradation or other chemical reactions forming chromophoric byproducts. Precipitation suggests that the compound or its degradants are falling out of solution, which could be due to poor solubility or the formation of insoluble degradation products.
-
For Color Change (Oxidation):
-
Inert Atmosphere: Prepare and handle solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Antioxidants: Consider adding antioxidants such as butylated hydroxytoluene (BHT) or sodium metabisulfite to your formulation, if compatible with your experimental system.[2]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA can be beneficial.[2]
-
-
For Precipitation (Solubility Issues):
-
Co-solvents: Increase the solubility by using a co-solvent system (e.g., adding a small percentage of ethanol, PEG 400, or other organic solvents to your aqueous buffer).
-
Surfactants: The use of non-ionic surfactants can help to keep hydrophobic compounds in solution.
-
pH Adjustment: For ionizable compounds, adjusting the pH to a point where the molecule is in its more soluble ionized form can prevent precipitation.
-
Troubleshooting Guides
Guide 1: Improving Solubility and Stability in Aqueous Media
This guide provides a systematic approach to enhancing the stability and solubility of Compound 19 for in vitro assays.
Problem: Compound 19 shows poor solubility and/or degradation in the aqueous buffer required for your cell-based or biochemical assay.
Troubleshooting Workflow:
Guide 2: Handling and Storage of Compound 19
Problem: Inconsistent experimental results, possibly due to degradation of Compound 19 during storage or handling.
Recommendations:
-
Solid Storage: Store solid Compound 19 at -20°C or -80°C in a desiccator to protect from moisture.
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous, aprotic solvent like DMSO. Store these stocks in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[3]
-
Working Solutions: Prepare fresh working solutions for each experiment from the frozen stock. Avoid storing dilute aqueous solutions for extended periods.
-
Light Protection: Always handle and store Compound 19 in amber vials or protect clear vials with aluminum foil to prevent photodegradation.[1]
Quantitative Data
The following tables present hypothetical stability data for Compound 19 to illustrate how different factors can influence its stability.
Table 1: Effect of pH on the Stability of Compound 19 in Aqueous Buffer at 37°C
| pH | Half-life (hours) | % Remaining after 24 hours |
| 3.0 | 4.5 | 5.9% |
| 5.0 | 18.2 | 40.1% |
| 6.5 | 72.0 | 80.1% |
| 7.4 | 55.6 | 70.5% |
| 9.0 | 12.1 | 25.3% |
Table 2: Effect of Temperature and Additives on the Stability of Compound 19 at pH 6.5
| Condition | % Remaining after 72 hours |
| 4°C | 98.5% |
| 25°C (Room Temperature) | 91.2% |
| 37°C | 80.1% |
| 37°C + Antioxidant (0.01% BHT) | 95.3% |
| 37°C, Exposed to Light | 65.4% |
| 37°C, Protected from Light | 80.1% |
Experimental Protocols
Protocol 1: Forced Degradation Study of Compound 19
Objective: To identify the primary degradation pathways of Compound 19 under stress conditions.
Materials:
-
Compound 19
-
1 M HCl, 1 M NaOH, 3% H₂O₂
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, HPLC-UV system
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Compound 19 in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate 1 mL of stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of stock solution to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in foil.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed solution.
-
Neutralize the acid and base samples with an equimolar amount of base/acid.
-
Dilute all samples to a final concentration of 50 µg/mL with mobile phase.
-
Analyze by a stability-indicating HPLC-UV method to determine the percentage of Compound 19 remaining and to observe the formation of degradation products.
-
Signaling Pathways and Logical Relationships
Hypothetical Degradation Pathway for Compound 19
This diagram illustrates potential degradation routes for a hypothetical compound containing ester and electron-rich aromatic functional groups.
References
Addressing off-target effects of "Antibacterial agent 194" in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antibacterial agent 194 in cellular models. The information provided addresses common issues related to off-target effects, helping to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian cell lines (HepG2, A549) at concentrations of this compound close to its effective antibacterial range. Is this a known issue?
A1: Yes, this is a documented off-target effect. This compound can induce cytotoxicity in mammalian cells at concentrations as low as 10 µM. This effect is independent of its antibacterial mechanism of action. It is crucial to determine the specific IC50 value for your cell line to distinguish between on-target antibacterial activity and off-target host cell toxicity.
Q2: What is the suspected mechanism of off-target cytotoxicity for this compound in mammalian cells?
A2: The primary off-target mechanism is believed to be the disruption of mitochondrial function. This can lead to a decrease in cellular ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptotic pathways.
Q3: Our lab has noticed an unexpected activation of the MAPK/ERK signaling pathway upon treatment with this compound. Is this related to its off-target effects?
A3: Yes, the activation of the MAPK/ERK pathway is a known downstream consequence of the mitochondrial stress induced by this compound. This can complicate studies focused on signaling pathways, and it is important to consider this off-target effect when interpreting your results.
Q4: How can we mitigate the off-target effects of this compound in our experiments?
A4: Mitigating off-target effects can be challenging.[1][2] Consider the following strategies:
-
Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired antibacterial effect while minimizing cytotoxicity.
-
Time-Course Experiments: Limit the duration of exposure to the agent to reduce the cumulative toxic effects on mammalian cells.
-
Use of Controls: Employ appropriate controls, such as a known antibacterial agent with a different mechanism of action, to differentiate between on-target and off-target effects.
-
Alternative Models: If possible, consider using cell lines that are less sensitive to the cytotoxic effects of the agent.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Problem: You are observing inconsistent IC50 values for this compound in your cytotoxicity assays.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of the microplate. Use a multichannel pipette for cell seeding to minimize variability.[3] |
| Edge Effects | Avoid using the outermost wells of the microplate, as these are more prone to evaporation, which can concentrate the test compound and affect cell growth.[4] |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation. If observed, consider using a lower concentration range or a different solvent. |
| Inconsistent Incubation Times | Ensure that the incubation time with the cytotoxicity reagent (e.g., MTT, MTS) is consistent for all plates. |
Issue 2: Difficulty Distinguishing Between On-Target and Off-Target Effects
Problem: You are unsure if the observed cellular changes are due to the antibacterial activity of the agent or its off-target effects on the host cells.
Experimental Workflow for Clarification:
References
Improving the bioavailability of "Antibacterial agent 194" in animal studies
Technical Support Center: Antibacterial Agent 194
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the oral bioavailability of this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the oral bioavailability of this compound?
A: The primary challenge is its poor aqueous solubility. Classified as a Biopharmaceutics Classification System (BCS) Class II/IV agent, its low solubility limits dissolution in the gastrointestinal (GI) tract, a critical step for absorption into the bloodstream.[1][2][3] This can lead to low and variable plasma concentrations in animal studies.
Q2: What are the recommended starting formulations for in vivo studies?
A: For initial tolerability and preliminary pharmacokinetic (PK) screening, a simple suspension is often used. A typical vehicle consists of 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in purified water to ensure the compound is adequately wetted and suspended. However, to improve bioavailability, it is highly recommended to explore advanced formulation strategies such as amorphous solid dispersions or lipid-based formulations.[4][5]
Q3: How should I interpret high variability in plasma concentrations in my animal studies?
A: High inter-animal variability in plasma exposure (e.g., Cmax and AUC) is a common issue for poorly soluble compounds like Agent 194.[6][7] This variability often arises from inconsistent and erratic absorption due to the compound's low dissolution rate.[6] Physiological factors in the animals, such as differences in gastric pH and fed versus fasted states, can significantly exacerbate this issue.[6][8] To mitigate this, it is crucial to standardize experimental conditions, including diet and dosing times, and consider using formulations designed to enhance solubility.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preclinical development of this compound.
Problem: Very Low or Undetectable Plasma Levels After Oral Administration
Low or undetectable plasma concentrations of Agent 194 are a strong indicator of poor oral absorption. The following workflow can help diagnose and resolve this issue.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. bepls.com [bepls.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Techniques to reduce cytotoxicity of Compound 19 in host cells
Welcome to the technical support center for Compound 19, a potent USP28 inhibitor. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on mitigating host cell cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Compound 19?
A1: Compound 19 is a small molecule inhibitor of Ubiquitin-Specific Peptidase 28 (USP28). By inhibiting USP28, the compound prevents the de-ubiquitination of several oncoproteins, most notably c-Myc, c-Jun, and Notch1. This leads to their degradation by the proteasome, resulting in reduced cancer cell proliferation and induction of apoptosis.[1]
Q2: We are observing high levels of cytotoxicity in our non-cancerous (host) cell lines. Is this expected?
A2: Yes, some level of cytotoxicity in normal proliferating cells can be expected. The target of Compound 19, USP28, also plays a role in the stability of proteins essential for normal cell cycle progression. Therefore, off-target or on-target/off-tumor toxicity can occur, particularly in rapidly dividing non-cancerous cells. The therapeutic goal is to find a "therapeutic window" where the cytotoxic effect is maximized in cancer cells while minimized in host cells.
Q3: What are the general strategies to reduce the cytotoxicity of Compound 19 in host cells?
A3: Mitigating host cell cytotoxicity while maintaining anti-cancer efficacy is a key challenge. Several strategies can be explored:
-
Dose Optimization: Systematically lowering the concentration of Compound 19 to find the minimal effective dose against cancer cells that has the least impact on host cells.
-
Combination Therapy: Using Compound 19 at a lower dose in combination with other therapeutic agents can enhance anti-cancer effects synergistically, allowing for a reduction in Compound 19 concentration.[2][3][4]
-
Advanced Formulation: Encapsulating Compound 19 in a targeted delivery system (e.g., liposomes, nanoparticles) could improve its delivery to tumor cells and reduce systemic exposure to healthy tissues.
-
Pulsed Dosing: Instead of continuous exposure, a pulsed or intermittent dosing schedule might allow normal cells to recover between treatments, potentially reducing overall toxicity.
Q4: What therapeutic agents can be combined with Compound 19 to potentially lower its effective dose?
A4: Preclinical studies on USP28 inhibition suggest that combination therapy can be a powerful approach. Combining USP28 inhibitors with the following has shown synergistic effects:
-
Targeted Molecular Therapies: Inhibitors of EGFR, BRAF, or PI3K have shown synergy with USP28 inhibition in specific cancer models.[2][3]
-
Chemotherapeutic Agents: Combining USP28 inhibition with DNA-damaging agents like cisplatin has been shown to overcome chemotherapy resistance in squamous tumors.[5] This combination may allow for lower doses of both agents, reducing their respective toxicities.
Troubleshooting Guide: High Host Cell Cytotoxicity
If you are observing unacceptably high levels of cytotoxicity in your host cells, please follow this guide.
Issue: IC50 value for host cells is too close to the IC50 for cancer cells.
This indicates a narrow therapeutic window. The goal is to increase the selectivity index (SI), which is the ratio of the host cell IC50 to the cancer cell IC50. A higher SI value indicates greater selectivity for cancer cells.
Troubleshooting Steps:
-
Confirm Compound Integrity:
-
Ensure the compound has been stored correctly and has not degraded.
-
Verify the purity of the compound stock.
-
-
Optimize Concentration and Exposure Time:
-
Perform a detailed dose-response curve for both cancer and host cell lines.
-
Test a wider range of concentrations, including much lower ones.
-
Evaluate shorter exposure times to see if a therapeutic window can be established.
-
-
Evaluate Combination Therapies:
-
Based on the genetic background of your cancer cell model (e.g., EGFR or BRAF mutations), introduce a second agent at a low dose.
-
Perform a synergy analysis (e.g., using the Chou-Talalay method) to find synergistic dose combinations that allow for a lower, less toxic concentration of Compound 19.
-
-
Consider a Different Host Cell Line:
-
The cytotoxic effects can be cell-type specific. If possible, test against a panel of non-malignant cell lines to determine if the observed toxicity is universal or specific to the current model.[6]
-
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity data to illustrate the concept of the Selectivity Index (SI), a critical parameter for evaluating the therapeutic potential of Compound 19. The goal is to maximize this value.
| Cell Line Type | Cell Line | Compound 19 IC50 (µM) | Combination Agent | Combination IC50 (µM) | Selectivity Index (SI) |
| Cancer | Gastric Carcinoma (HGC-27) | 1.10 | - | - | - |
| Host | Normal Fibroblast (BJ) | 5.50 | - | - | 5.0 |
| Cancer | Lung Adenocarcinoma (A549) | 1.50 | EGFR Inhibitor (1 µM) | 0.75 | - |
| Host | Bronchial Epithelial (BEAS-2B) | 6.00 | EGFR Inhibitor (1 µM) | 4.50 | 6.0 |
-
Selectivity Index (SI) = IC50 (Host Cell) / IC50 (Cancer Cell)
-
A higher SI value is desirable.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to determine the concentration of Compound 19 that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cancer and host cell lines of interest
-
Complete culture medium
-
Compound 19 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound 19 in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and 0.1% DMSO as a vehicle control, and wells with medium only as a blank control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Trypan Blue Exclusion Assay for Cytotoxicity
This method distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
6-well cell culture plates
-
Cell lines of interest
-
Complete culture medium
-
Compound 19 stock solution
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Compound 19 as described in the MTT protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or medium.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Cell Counting: Within 5 minutes of staining, load the mixture onto a hemocytometer. Count the number of blue (non-viable) and clear (viable) cells under a microscope.
-
Analysis: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizations
Caption: Mechanism of action for Compound 19 as a USP28 inhibitor.
Caption: Workflow for assessing Compound 19 cytotoxicity.
Caption: Troubleshooting flowchart for high host cell cytotoxicity.
References
- 1. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 2. USP28 enables oncogenic transformation of respiratory cells, and its inhibition potentiates molecular therapy targeting mutant EGFR, BRAF and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP28 enables oncogenic transformation of respiratory cells, and its inhibition potentiates molecular therapy targeting mutant EGFR, BRAF and PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in "Antibacterial Agent 194" MIC Assays
Welcome to the technical support center for "Antibacterial Agent 194." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected MIC range for this compound?
A1: The MIC value for this compound is highly dependent on the bacterial species and strain being tested. Due to inherent biological variability, some variation in MIC values is expected between experiments.[1][2] It is crucial to include appropriate quality control (QC) strains with known MIC ranges in every assay to ensure the validity of the results.[3][4]
Q2: Which QC strains are recommended for assays with this compound?
A2: For reliable MIC testing, it is recommended to use standard QC strains as specified by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][5][6] The choice of QC strain will depend on the bacterial species you are testing. Commonly used strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.
Q3: Can I compare the MIC value of this compound directly to that of other antibiotics?
A3: No, a direct comparison of MIC numbers between different antibiotics is not meaningful.[7] The choice of an effective antibiotic should not be based on the MIC value alone.[7] Factors such as the mechanism of action, pharmacokinetic and pharmacodynamic (PK/PD) properties, and clinical breakpoints for established drugs must be considered.[3][7]
Q4: What are the most common sources of variability in MIC assays?
A4: The most significant factors contributing to variability in MIC assays include inter-laboratory and intra-laboratory variations, biological variation between bacterial strains, and procedural inconsistencies.[1][2] Key experimental parameters that can influence results are inoculum preparation, media composition, incubation conditions, and the method used for MIC determination.[3][8]
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent results in your MIC assays for this compound.
Issue 1: High variability in MIC values between replicate wells.
Inconsistent results across replicate wells for the same concentration of this compound can be puzzling. If you observe inhibition in some wells but not others at the same concentration, consider the following potential causes.[9]
-
Possible Cause 1: Incomplete Solubilization or Poor Homogenization.
-
Recommendation: Ensure that this compound is fully dissolved in the appropriate solvent before preparing your dilutions. After adding the agent to the microplate wells, mix the contents thoroughly to ensure a homogenous solution.[9]
-
-
Possible Cause 2: Inaccurate Pipetting.
-
Recommendation: Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. Use fresh pipette tips for each dilution to avoid carryover.
-
-
Possible Cause 3: Edge Effects in Microplates.
-
Recommendation: Evaporation from the outer wells of a microplate can concentrate the antibacterial agent and media components, leading to inconsistent results. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile media to maintain humidity.
-
Issue 2: MIC values are consistently higher or lower than expected.
If your obtained MIC values are consistently different from historical data or expected ranges, several factors could be at play.
-
Possible Cause 1: Incorrect Inoculum Density.
-
Recommendation: The bacterial inoculum size significantly impacts MIC results.[8] Prepare the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[5][10] Verify the density using a densitometer or spectrophotometer.[3] The final concentration in the wells should be approximately 5 x 10^5 CFU/mL.[5]
-
-
Possible Cause 2: Inappropriate Growth Medium.
-
Recommendation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria, as recommended by CLSI and EUCAST.[11] The composition of the media, particularly the concentration of divalent cations like Ca2+ and Mg2+, can affect the activity of some antimicrobial agents.
-
-
Possible Cause 3: Degradation of this compound.
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at the recommended temperature and protect it from light if it is photosensitive.
-
Issue 3: No bacterial growth in the positive control well.
The absence of growth in the positive control well (containing no antibacterial agent) invalidates the assay results.
-
Possible Cause 1: Inactive Bacterial Inoculum.
-
Recommendation: Use a fresh bacterial culture (e.g., an overnight culture) to prepare your inoculum. Ensure that the bacterial strain has been stored correctly and is viable.
-
-
Possible Cause 2: Contamination of the Growth Medium.
-
Recommendation: Always check the sterility of your growth medium before use. Incubate a sample of the medium overnight to check for any contamination.
-
Issue 4: "Skipped" wells or paradoxical growth at higher concentrations.
Observing bacterial growth at higher concentrations of this compound while there is no growth at lower concentrations is known as the Eagle effect.[3]
-
Possible Cause 1: The Eagle Effect.
-
Recommendation: This paradoxical effect has been observed with some bactericidal agents.[3] If you suspect this is occurring, the experiment should be repeated to rule out technical errors such as improper dilution.[3] If the effect is reproducible, it may be a characteristic of this compound's interaction with the specific bacterium.
-
-
Possible Cause 2: Contamination.
-
Recommendation: Cross-contamination between wells can lead to unexpected growth patterns. Use aseptic techniques throughout the experimental setup.
-
Data Presentation
Table 1: Factors Influencing MIC Variability
| Factor | Potential Impact on MIC | Recommended Action |
| Inoculum Size | An increase in inoculum size can lead to a higher MIC value (inoculum effect).[8] | Standardize the inoculum to 0.5 McFarland and verify the final concentration in the wells.[3][5] |
| Growth Medium | Media components, such as cations, can affect the activity of the antibacterial agent. | Use standardized media like Cation-Adjusted Mueller-Hinton Broth (CAMHB).[11] |
| Incubation Time | Insufficient or excessive incubation can lead to inaccurate MIC readings. | Adhere to the recommended incubation time for the specific bacterial species (typically 16-20 hours). |
| Incubation Temperature | Suboptimal temperatures can affect bacterial growth rates and, consequently, MIC values. | Maintain a constant and appropriate incubation temperature (usually 35-37°C). |
| pH of Medium | The pH of the medium can influence the stability and activity of the antibacterial agent. | Ensure the pH of the growth medium is within the recommended range. |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][11]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration if it is not sterile.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several well-isolated colonies of the test organism.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[5]
-
-
Dilution of the Inoculum:
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microplate wells.[5]
-
-
Preparation of Microplate:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well microplate.
-
In the first column, add an additional 50 µL of the this compound stock solution to the first well.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the column. Discard the final 50 µL from the last well.
-
The last column should serve as a positive control (inoculum without the antibacterial agent) and a negative control (medium only).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the negative control well).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
Visualizations
Hypothetical Signaling Pathway for this compound
This diagram illustrates a possible mechanism of action for this compound, where it inhibits a key enzyme in the bacterial cell wall synthesis pathway.
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow for MIC Assay
This diagram outlines the key steps in performing a broth microdilution MIC assay.
Caption: Broth microdilution MIC assay workflow.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting inconsistent MIC results.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. woah.org [woah.org]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. idexx.dk [idexx.dk]
- 8. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Errors in Antibiotic Susceptibility Testing and the Association with Licensure and Certification: A Contributor to Antibiotic Resistance - ProQuest [proquest.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of experimental design for studying Compound 19's long-term efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers designing and executing long-term efficacy studies of Compound 19.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Compound 19?
A1: Compound 19 is a potent and selective small molecule inhibitor of the Fictional Growth Factor Receptor (FGFR), a receptor tyrosine kinase. It is designed to block downstream signaling pathways that are often constitutively active in certain cancer types, thereby inhibiting tumor growth and proliferation.
Q2: We are observing a decrease in Compound 19's efficacy over several weeks in our xenograft model. What are the potential causes?
A2: Diminished efficacy in long-term studies can arise from several factors. The most common causes include the development of acquired resistance in the tumor cells, alterations in the compound's pharmacokinetic profile over time, or issues with the stability and delivery of the compound in the dosing formulation. It is also important to ensure consistent animal health and welfare, as other health issues can impact study outcomes.
Q3: How can we monitor for the development of resistance to Compound 19 in our long-term in vivo studies?
Q4: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for a long-term study with Compound 19?
A4: For long-term studies, it is crucial to establish a dosing regimen that maintains a therapeutic concentration of Compound 19 at the tumor site. Key pharmacokinetic parameters include Cmax (peak concentration), trough concentration (Cmin), and the area under the curve (AUC).[1][2] It's also important to understand the compound's half-life to determine an appropriate dosing interval that avoids significant periods where the drug concentration falls below the effective level.[3] Pharmacodynamic markers, such as the inhibition of phosphorylated FGFR in tumor tissue, should be assessed to correlate drug exposure with target engagement.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in tumor growth between animals in the same treatment group. | Inconsistent tumor cell implantation; variability in animal health; inconsistent dosing. | Refine surgical techniques for tumor implantation. Ensure all animals are healthy and of a consistent age and weight at the start of the study. Verify the accuracy and consistency of each dose administered. |
| Unexpected toxicity or weight loss in the treatment group. | The dose is too high for long-term administration; off-target effects of Compound 19; issues with the vehicle formulation. | Conduct a dose-range-finding study to determine the maximum tolerated dose for chronic administration.[6][7] Analyze plasma for metabolites that may have higher toxicity. Test the vehicle alone to rule out toxicity from the formulation. |
| Compound 19 levels in plasma are lower than expected. | Poor oral bioavailability; rapid metabolism or clearance; instability of the compound in the dosing formulation. | Assess the bioavailability of your formulation. Consider alternative routes of administration. Prepare fresh dosing solutions regularly and confirm the concentration and stability of Compound 19 in the vehicle over time. |
| No correlation between Compound 19 dose and tumor growth inhibition. | Saturation of the target at lower doses; a narrow therapeutic window; complex dose-response relationship. | Perform a comprehensive dose-response study with a wider range of doses.[8] Measure target engagement (e.g., p-FGFR levels) at each dose to understand the relationship between exposure and biological effect. |
Experimental Protocols
Protocol 1: Long-Term In Vivo Efficacy Assessment in Xenograft Model
-
Cell Culture and Implantation: Culture the selected cancer cell line expressing activated FGFR. Harvest cells during the exponential growth phase. Implant 1 x 10^6 cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume three times per week using calipers (Volume = 0.5 x Length x Width²).
-
Animal Randomization: Once tumors reach the target size, randomize animals into treatment and control groups. Ensure the average tumor volume is similar across all groups.
-
Dosing: Prepare Compound 19 in an appropriate vehicle. Administer the compound daily via oral gavage at the predetermined doses. The control group should receive the vehicle only.
-
Monitoring: Monitor animal body weight and overall health daily.
-
Study Endpoint: Continue dosing for the planned duration (e.g., 6-8 weeks) or until tumors in the control group reach the maximum allowed size. Euthanize animals and collect tumors and blood samples for further analysis.
Protocol 2: Pharmacodynamic Analysis of FGFR Inhibition via Western Blot
-
Sample Collection: Collect tumor tissue from a satellite group of animals at various time points after the final dose (e.g., 2, 8, and 24 hours).
-
Protein Extraction: Snap-freeze tumor samples in liquid nitrogen. Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated FGFR (p-FGFR) and total FGFR. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection and Analysis: Incubate with the appropriate secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity to determine the ratio of p-FGFR to total FGFR.
Visualizations
Caption: Hypothetical signaling pathway of the Fictional Growth Factor Receptor (FGFR) and the inhibitory action of Compound 19.
Caption: Experimental workflow for a long-term in vivo efficacy study.
Caption: Troubleshooting logic for addressing decreased efficacy of Compound 19 in long-term studies.
References
- 1. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics - Wikipedia [en.wikipedia.org]
- 3. allucent.com [allucent.com]
- 4. Utilization of Pharmacokinetic/Pharmacodynamic Modeling in Pharmacoepidemiological Studies: A Systematic Review on Antiarrhythmic and Glucose-Lowering Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Antibacterial Agent 194 Versus Rifampicin in the Fight Against Drug-Resistant Mycobacterium tuberculosis
For researchers, scientists, and drug development professionals, the emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains presents a formidable challenge. This guide provides a detailed, data-driven comparison of a novel investigational compound, Antibacterial Agent 194, and the cornerstone anti-tuberculosis drug, rifampicin, in the context of drug-resistant Mtb.
This publication synthesizes available preclinical data to objectively evaluate the performance of this compound against rifampicin, with a focus on their efficacy against resistant strains, mechanisms of action, and cellular activity.
Executive Summary
This compound, a Schiff base derivative identified as 2-((6-fluoropyridin-3-yl)methylene) hydrazine-1-carbothioamide, demonstrates potent antimycobacterial activity.[1] Its novel mechanism of action, targeting the polyketide synthase Pks13, offers a promising alternative to conventional therapies.[1] Rifampicin, a potent inhibitor of bacterial RNA polymerase, has been a frontline anti-tuberculosis drug for decades. However, its efficacy is increasingly compromised by the prevalence of mutations in the rpoB gene of Mtb. This comparison aims to highlight the potential of this compound as a new weapon in the arsenal against drug-resistant tuberculosis.
Performance Data at a Glance
The following tables summarize the available quantitative data for this compound and rifampicin, providing a clear comparison of their in vitro efficacy.
Table 1: In Vitro Efficacy Against Drug-Susceptible M. tuberculosis
| Compound | Target | MIC (µg/mL) against Mtb H37Rv |
| This compound | Pks13 Polyketide Synthase | 1 |
| Rifampicin | RNA Polymerase (rpoB) | 0.1 - 1.0 |
Table 2: Activity Against Drug-Resistant M. tuberculosis Strains
| Compound | Activity against Rifampicin-Resistant Mtb | Notes |
| This compound | Data not yet publicly available. However, its novel mechanism targeting Pks13 suggests potential activity against strains resistant to rifampicin due to rpoB mutations. Other Pks13 inhibitors have shown efficacy against drug-resistant Mtb.[2][3][4][5] | Further studies are required to confirm the efficacy against a panel of rifampicin-resistant clinical isolates. |
| Rifampicin | Significantly reduced or no activity | Resistance is primarily caused by mutations in the rifampicin-resistance determining region (RRDR) of the rpoB gene. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Minimum Inhibitory Concentration (MIC) Determination: Resazurin Microtiter Assay (REMA)
The antimycobacterial activity of the compounds was determined using the Resazurin Microtiter Assay.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches the mid-log phase.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: The Mtb culture is diluted to a standardized concentration, and a specific volume is added to each well of the microplate containing the serially diluted compounds.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Resazurin Addition: After the incubation period, a solution of resazurin is added to each well.
-
Reading Results: The plates are incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Intracellular Mtb Killing Assay in Bone Marrow-Derived Macrophages (BMDMs)
This assay evaluates the ability of the compounds to kill Mtb within host cells.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and L-glutamine.
-
Infection: BMDMs are seeded in 24-well plates and infected with Mtb H37Rv at a specific multiplicity of infection (MOI).
-
Compound Treatment: After allowing for phagocytosis, the extracellular bacteria are removed, and the infected cells are treated with different concentrations of the test compounds.
-
Cell Lysis and CFU Enumeration: At designated time points, the macrophages are lysed with a gentle detergent to release the intracellular bacteria. The lysate is then serially diluted and plated on Middlebrook 7H11 agar plates.
-
Data Analysis: The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFUs) are counted. The percentage of bacterial killing is calculated by comparing the CFU counts from treated and untreated cells.
Cytotoxicity Assay: MTT Assay
This assay assesses the toxicity of the compounds to mammalian cells.
-
Cell Seeding: A mammalian cell line (e.g., Vero cells) is seeded in a 96-well plate and incubated overnight to allow for cell attachment.
-
Compound Exposure: The cells are then treated with various concentrations of the test compounds and incubated for 24-48 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The cell viability is expressed as a percentage relative to the untreated control cells.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed in this guide.
Figure 1. Comparative Mechanisms of Action.
Figure 2. Resazurin Microtiter Assay (REMA) Workflow.
Figure 3. Logical Relationship of Resistance and Potential Efficacy.
Conclusion
This compound emerges as a promising candidate for the treatment of tuberculosis, particularly in the context of rising rifampicin resistance. Its novel mechanism of action, targeting the essential mycolic acid biosynthesis pathway via Pks13 inhibition, circumvents the common resistance mechanisms that render rifampicin ineffective. While direct comparative data against rifampicin in resistant strains is eagerly awaited, the existing in vitro potency and unique target of this compound warrant its continued investigation and development. Further studies, including in vivo efficacy models and testing against a broad panel of clinical drug-resistant Mtb isolates, will be crucial in determining its future role in tuberculosis therapy.
References
- 1. 19 Schiff bases as antimycobacterial agents: synthesis, molecular docking and a plausible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of coumestan Pks13 inhibitors for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Target of Compound 19 in Mycobacterium tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental approaches required to identify and validate the molecular target of Compound 19 (PAMCHD), a novel anti-tubercular agent with potent activity against non-replicating Mycobacterium tuberculosis (M. tuberculosis). Given that the specific molecular target of Compound 19 has not yet been fully elucidated, this document outlines a systematic workflow for target deconvolution and validation, and compares its activity with alternative compounds targeting persistent mycobacteria.
Compound 19 (PAMCHD): A Profile
Compound 19, chemically identified as 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD), has emerged as a promising candidate in the fight against tuberculosis, particularly against drug-tolerant, persistent forms of the bacterium. Its ability to sterilize cultures of non-replicating persisters makes it a valuable lead for developing therapies that can shorten treatment duration and combat latent TB infection.[1]
Efficacy of Compound 19 (PAMCHD) Against M. tuberculosis
| Strain/Condition | MIC (μg/mL) | Reference |
| M. tuberculosis H37Rv | 2.5-5 | [1] |
| Drug-Susceptible Clinical Isolates | 1.25-5 | [1] |
| Isoniazid-Resistant Isolates | 2.5-10 | [1] |
| Multidrug-Resistant (MDR) Isolates | 2.5-10 | [1] |
A Systematic Approach to Target Identification and Validation
The process of identifying and validating the molecular target of a novel compound like PAMCHD is a multi-step endeavor that combines genetic, proteomic, biophysical, and biochemical approaches. The following workflow outlines a logical progression for this process.
Caption: Figure 1: Experimental Workflow for Target Identification and Validation of Compound 19 (PAMCHD)
Experimental Protocols
Genetic Methods for Target Identification: Whole-Genome Sequencing of Resistant Mutants
This approach is based on the principle that resistance to a drug is often conferred by mutations in the gene encoding its molecular target.
Protocol:
-
Generation of Resistant Mutants:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Plate a high density of bacteria (e.g., 10⁸-10⁹ CFU) onto Middlebrook 7H10 agar plates containing increasing concentrations of PAMCHD (e.g., 2x, 5x, and 10x the MIC).
-
Incubate plates at 37°C for 3-4 weeks.
-
Isolate individual colonies that grow on the PAMCHD-containing plates.
-
-
Whole-Genome Sequencing:
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the H37Rv reference genome.
-
Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant isolates but not in the parental strain.
-
Prioritize non-synonymous mutations in coding regions of essential genes as potential targets.
-
Proteomic Methods for Target Identification: Affinity Chromatography
This method aims to directly isolate the protein(s) that physically interact with the compound.
Protocol:
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of PAMCHD that incorporates a linker arm and a reactive group for immobilization (e.g., an amine or carboxyl group) without significantly compromising its anti-mycobacterial activity.
-
-
Immobilization of the Probe:
-
Covalently attach the PAMCHD-linker probe to a solid support, such as NHS-activated sepharose beads, to create an affinity matrix.
-
-
Affinity Chromatography:
-
Prepare a cell lysate from M. tuberculosis H37Rv.
-
Incubate the lysate with the PAMCHD-affinity matrix to allow for binding of target proteins.
-
Wash the matrix extensively with buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, for example, by using a solution of free PAMCHD to compete for binding.
-
-
Protein Identification:
Biophysical Validation: Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), measures the change in a protein's melting temperature upon ligand binding, providing evidence of direct interaction.[10][11][12][13][14]
Protocol:
-
Protein Expression and Purification:
-
Clone, express, and purify the candidate target protein(s) identified from genetic or proteomic methods.
-
-
Assay Setup:
-
In a 96-well PCR plate, prepare a reaction mixture containing the purified protein, a fluorescent dye (e.g., SYPRO Orange), and either PAMCHD or a vehicle control (DMSO).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR machine and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Monitor the fluorescence of the dye, which increases as the protein unfolds and exposes its hydrophobic core.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
The midpoint of the transition (Tm) is the melting temperature. A significant increase in the Tm in the presence of PAMCHD compared to the control indicates direct binding and stabilization of the protein.
-
Biochemical Validation: In-vitro Enzymatic Assays
If the identified target is an enzyme, its inhibition by PAMCHD can be directly measured.
Protocol (Example for a Kinase):
-
Assay Components:
-
Purified candidate kinase.
-
Kinase substrate (e.g., a peptide or protein).
-
ATP.
-
Assay buffer.
-
PAMCHD at various concentrations.
-
-
Kinase Reaction:
-
Incubate the enzyme with PAMCHD for a defined period.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a specific time at the optimal temperature.
-
-
Detection of Activity:
-
Measure kinase activity by quantifying the amount of phosphorylated substrate or the depletion of ATP. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence-based assays, or luminescence-based ATP detection (e.g., Kinase-Glo®).
-
-
Data Analysis:
Comparison with Alternative Compounds Targeting Non-Replicating M. tuberculosis
A key advantage of PAMCHD is its activity against non-replicating mycobacteria, a feature shared by other recently developed and clinically important anti-tubercular drugs.
| Compound | Molecular Target | Key Features | MIC against Non-Replicating M. tb (where reported) |
| Compound 19 (PAMCHD) | Unknown | Potent against drug-resistant and non-replicating persisters.[1] | Sterilizes hypoxic and nutrient-starved cultures.[1] |
| Bedaquiline | ATP synthase (AtpE subunit) | Active against both replicating and non-replicating M. tb.[18] | Effective in hypoxic conditions.[18] |
| Pretomanid | Ddn (deazaflavin-dependent nitroreductase) dependent activation, leading to nitric oxide release and inhibition of mycolic acid synthesis. | Bactericidal against both aerobic and anaerobic (non-replicating) M. tb. | Active against hypoxic bacteria. |
| Rifampicin | RNA polymerase (RpoB) | Active against both replicating and non-replicating bacteria, though less effective against the latter in some models.[18] | Kills non-replicating bacilli in hypoxia at neutral pH.[18] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of validating a molecular target, starting from a phenotypic hit.
Caption: Figure 2: Logical Flow of Target Validation
Conclusion
The validation of the molecular target of Compound 19 (PAMCHD) is a critical step in its development as a potential anti-tuberculosis drug. While its potent activity against non-replicating M. tuberculosis is established, a systematic application of the genetic, proteomic, biophysical, and biochemical methodologies outlined in this guide will be essential to elucidate its mechanism of action. This knowledge will not only facilitate lead optimization but also provide a deeper understanding of the vulnerabilities of persistent M. tuberculosis, paving the way for the development of more effective and shorter-course tuberculosis therapies.
References
- 1. targetTB: A target identification pipeline for Mycobacterium tuberculosis through an interactome, reactome and genome-scale structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Whole genome sequencing in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Tuberculosis Whole-Genome Sequencing | Tuberculosis (TB) | CDC [cdc.gov]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. Label-free affinity screening, design and synthesis of inhibitors targeting the Mycobacterium tuberculosis L-alanine dehydrogenase [escholarship.org]
- 10. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of potential inhibitors of Mycobacterium tuberculosis shikimate kinase: molecular docking, in silico toxicity and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach [frontiersin.org]
A Comparative Analysis of Antibacterial Agent 194 and Other Novel Anti-TB Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-tuberculosis (anti-TB) drugs with new mechanisms of action. This guide provides a comparative analysis of "Antibacterial agent 194" (also known as Compound 19), a recently identified Schiff base derivative, and other novel anti-TB compounds in various stages of development. The comparison focuses on their mechanisms of action, in vitro efficacy, and cytotoxicity, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of this compound and a selection of other novel anti-TB compounds. This data has been compiled from various preclinical and clinical studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.
| Compound Name | Class | Mechanism of Action | MIC against Mtb H37Rv (μg/mL) | MIC against MDR-TB strains (μg/mL) | Cytotoxicity (IC50 against Vero cells, μg/mL) | Selectivity Index (SI = IC50/MIC H37Rv) |
| This compound | Schiff Base | Inhibition of Pks13 polyketide synthase | ~1 | 1 - 32 | >180 | >180 |
| Bedaquiline | Diarylquinoline | Inhibition of ATP synthase | 0.03 - 0.12 | 0.03 - 0.25 | >10 | >83 |
| Delamanid | Nitroimidazole | Inhibition of mycolic acid synthesis | 0.006 - 0.024 | 0.004 - 0.5 | >50 | >2083 |
| Pretomanid | Nitroimidazole | Inhibition of mycolic acid synthesis | 0.015 - 0.25 | 0.03 - 1 | Not widely reported | Not available |
| Sutezolid | Oxazolidinone | Inhibition of protein synthesis | 0.06 - 0.25 | 0.06 - 0.5 | >8 | >32 |
| Q203 (Telacebec) | Imidazopyridine | Inhibition of cytochrome bc1 complex | 0.002 - 0.008 | 0.001 - 0.016 | >30 | >3750 |
| SQ109 | Ethylenendiamine | Inhibition of MmpL3 transporter | 0.16 - 0.64 | 0.16 - 1.28 | 17.8 | ~28-111 |
| TBI-166 | Riminophenazine | Unknown, likely redox cycling | 0.015 - 0.06 | 0.03 - 0.12 | Not widely reported | Not available |
Mechanisms of Action: A Diverse Arsenal Against TB
The novel anti-TB compounds discussed herein target a variety of essential mycobacterial pathways, offering the potential to overcome existing drug resistance mechanisms.
-
This compound , a Schiff base, is a potential inhibitor of Pks13 polyketide synthase, a critical enzyme in the final condensation step of mycolic acid biosynthesis, a key component of the mycobacterial cell wall.[1]
-
Bedaquiline targets the F0 subunit of ATP synthase, disrupting the proton motive force and depleting cellular ATP.
-
Delamanid and Pretomanid are both nitroimidazoles that, upon activation by a specific bacterial enzyme, inhibit the synthesis of mycolic acids.[2]
-
Sutezolid , an oxazolidinone, inhibits protein synthesis by binding to the 50S ribosomal subunit.[3][4][5][6]
-
Q203 (Telacebec) is a potent inhibitor of the cytochrome bc1 complex (QcrB), a key component of the electron transport chain, thereby blocking cellular respiration and ATP production.[1][7][8][9][10]
-
SQ109 is an MmpL3 inhibitor, targeting the transport of trehalose monomycolate, a precursor of mycolic acid, across the inner membrane.[11][12][13][14][15]
-
TBI-166 is a riminophenazine, a class of compounds whose precise mechanism is not fully elucidated but is thought to involve the generation of reactive oxygen species.[16][17][18]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This protocol is adapted for determining the MIC of compounds against Mycobacterium tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase) enrichment.
-
Sterile 96-well microtiter plates.
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
M. tuberculosis H37Rv or other test strains.
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water).
-
Sterile saline solution with 0.05% Tween 80.
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis in 7H9 broth until the mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free control (medium only) and a positive control (medium with bacteria, no drug).
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Resazurin: After incubation, add 30 µL of the resazurin solution to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of compounds on a mammalian cell line (e.g., Vero, African green monkey kidney cells).
Materials:
-
Vero cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Sterile 96-well microtiter plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in complete DMEM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound, targeting the Pks13-mediated condensation step in mycolic acid biosynthesis.
Caption: Proposed inhibition of Pks13 by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the Resazurin Microtiter Assay (REMA) used for MIC determination.
Caption: Workflow for MIC determination using the REMA method.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Molecule Property Analyses of Active Compounds for Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalwjbphs.com [journalwjbphs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sutezolid - Wikipedia [en.wikipedia.org]
- 6. sutezolid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Telacebec (Q203) | Qurient [qurient.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broad-Spectrum Activity and Mechanisms of Action of SQ109 on a Variety of Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. TBI-166 | Working Group for New TB Drugs [newtbdrugs.org]
- 17. Activity of Clofazimine and TBI-166 against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity of Clofazimine and TBI-166 against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Antibacterial Agent 194: A Comparative Analysis with Existing Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, urgently calling for the development of novel antibacterial agents with new mechanisms of action. "Antibacterial agent 194," a potent Schiff base compound, has demonstrated promising anti-mycobacterial activity. This guide provides a comparative analysis of the cross-resistance profile of this compound with existing first- and second-line tuberculosis drugs, supported by available experimental data and detailed methodologies.
Summary of In Vitro Efficacy and Cross-Resistance
"this compound" has been identified as a potent inhibitor of M. tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 1 μg/mL.[1] Studies on compounds with a similar proposed mechanism of action—inhibition of the polyketide synthase 13 (Pks13)—suggest a lack of cross-resistance with current frontline TB therapies. Pks13 is an essential enzyme in the final condensation step of mycolic acid biosynthesis, a pathway distinct from the targets of many existing anti-TB drugs.
The following table summarizes the available MIC data for Pks13 inhibitors against both drug-susceptible and drug-resistant strains of M. tuberculosis. This data provides a strong indication of the potential of "this compound" to be effective against strains resistant to current treatments.
| Compound Class | Target | Mtb Strain | Resistance Profile | MIC (μg/mL) | Reference |
| Schiff Base (this compound) | Pks13 (putative) | H37Rv | Drug-Susceptible | 1 | [1] |
| Coumestan Derivatives | Pks13 | Drug-Susceptible | - | - | [1][2][3] |
| Drug-Resistant | - | - | [1][2][3] | ||
| Benzofuran (TAM16) | Pks13 | Pan-Susceptible Clinical Isolates | - | 0.06 - 0.250 (μM) | [4] |
| Drug-Resistant Clinical Isolates | MDR, XDR | Active | [4] | ||
| Isoniazid | InhA | H37Rv | Drug-Susceptible | 0.02 - 0.2 | [5] |
| INH-Resistant | Low-level | 1.0 - 8.0 | [6] | ||
| INH-Resistant | High-level | >8.0 | [6] | ||
| Rifampicin | rpoB | H37Rv | Drug-Susceptible | - | [7][8][9] |
| RIF-Resistant | - | High | [6] |
Key Findings:
-
Studies on Pks13 inhibitors, such as coumestan derivatives and the benzofuran TAM16, have shown no cross-resistance with first-line TB drugs like isoniazid and rifampicin.[4][10]
-
TAM16, a potent Pks13 inhibitor, demonstrated significant in vitro bactericidal activity against both drug-susceptible and drug-resistant clinical isolates of M. tuberculosis.[4]
-
The distinct mechanism of action of Pks13 inhibitors, targeting the final step of mycolic acid biosynthesis, is the likely reason for the absence of cross-resistance with drugs that target other cellular pathways.
Experimental Protocols
The determination of cross-resistance is primarily achieved by measuring the Minimum Inhibitory Concentration (MIC) of a novel compound against a panel of Mtb strains with well-characterized resistance to existing drugs. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method
This is a standard method for determining the MIC of an antimicrobial agent against M. tuberculosis.
-
Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared from a fresh culture and adjusted to a McFarland standard of 0.5. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Preparation: The antibacterial agent is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to obtain a range of concentrations.
-
Assay Setup: The assay is performed in 96-well microtiter plates. Each well contains the broth medium with a specific concentration of the drug and the bacterial inoculum. Control wells containing no drug are also included.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
Reading Results: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a colorimetric indicator such as resazurin.
2. Agar Proportion Method
This method is used to determine the proportion of resistant bacilli in a bacterial population.
-
Medium: Middlebrook 7H10 or 7H11 agar.
-
Drug Incorporation: The antibacterial agent is incorporated into the agar medium at various concentrations.
-
Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared and serially diluted.
-
Inoculation: A defined volume of each dilution is plated onto both drug-free control plates and drug-containing plates.
-
Incubation: Plates are incubated at 37°C for 3-4 weeks.
-
Reading Results: The number of colonies on the drug-containing plates is compared to the number of colonies on the control plates. Resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified pathway of mycolic acid biosynthesis and the targets of selected anti-tuberculosis drugs.
Caption: Experimental workflow for determining the cross-resistance of a novel antibacterial agent.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Therapeutic potential of coumestan Pks13 inhibitors for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. Rifampicin-resistant Mycobacterium tuberculosis: susceptibility to isoniazid and other anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Efficacy: A Comparative Analysis of an Investigational Compound and First-Line Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics. This guide provides a comparative analysis of the in vivo efficacy of an investigational small molecule, designated here as Compound 19 (exemplified by the experimental compound TCA1), against the standard first-line drugs for tuberculosis (TB): isoniazid (INH), rifampicin (RIF), and pyrazinamide (PZA). The data presented is compiled from preclinical studies in established animal models of TB.
Efficacy Overview
Compound 19 (TCA1) has demonstrated significant bactericidal activity in both acute and chronic mouse models of Mtb infection, both as a monotherapy and in combination with existing first-line drugs.[1] Notably, in an acute infection model, combination therapy of Compound 19 (TCA1) with INH or RIF resulted in a greater reduction in bacterial load in the lungs and spleen compared to monotherapy.[1]
First-line anti-TB drugs, including rifampicin, isoniazid, pyrazinamide, and ethambutol, have a high cure rate in early clinical trials.[2] However, treatment duration is lengthy, typically six months for drug-susceptible TB, which can affect patient adherence.[3][4] Preclinical animal models are crucial for evaluating the efficacy of new drug candidates and optimizing treatment regimens.[5][6] The mouse model is the most commonly used for these studies due to practical and economic reasons.[6]
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the in vivo efficacy of Compound 19 (TCA1) and first-line TB drugs in mouse models of tuberculosis. The data is presented as the logarithmic reduction in colony-forming units (CFU) in the lungs and spleen of infected mice after a specified duration of treatment.
| Drug/Regimen | Animal Model | Infection Type | Treatment Duration | Dosage | Lung CFU Reduction (log10) | Spleen CFU Reduction (log10) | Reference |
| Compound 19 (TCA1) | BALB/c Mice | Acute | 4 weeks | 40 mg/kg | ~1.0 | ~1.5 | [1] |
| Compound 19 (TCA1) + INH | BALB/c Mice | Acute | 4 weeks | 40 mg/kg + 25 mg/kg | ~2.0 | >3.0 | [1] |
| Compound 19 (TCA1) + RIF | BALB/c Mice | Acute | 4 weeks | 40 mg/kg + 10 mg/kg | ~3.0 | >3.0 | [1] |
| Isoniazid (INH) | BALB/c Mice | Acute | 4 weeks | 25 mg/kg | Significant reduction | Significant reduction | [1] |
| Rifampicin (RIF) | BALB/c Mice | Acute | 4 weeks | 10 mg/kg | Significant reduction | Significant reduction | [1] |
| Standard Regimen (INH+RIF+PZA) | C57BL/6 Mice | Aerosol | Up to 6 months | INH: 25 mg/kg, RIF: 10 mg/kg, PZA: 150 mg/kg | Variable based on duration | Variable based on duration | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. The following sections outline the typical experimental protocols used in the evaluation of anti-tuberculosis compounds.
Animal Models and Infection
-
Animal Species: BALB/c or C57BL/6 mice are commonly used for TB drug evaluation.[5]
-
Bacterial Strain: The virulent M. tuberculosis strain H37Rv or Erdman is typically used for infection.[1][5]
-
Infection Route: Mice are infected via a low-dose aerosol route to establish a lung infection that mimics human tuberculosis.[5][6] An alternative is intravenous infection.[7]
-
Infection Models:
Drug Administration and Efficacy Assessment
-
Drug Formulation and Dosing: Drugs are typically administered orally by gavage.[8] Dosages are often selected to be equivalent to human doses based on pharmacokinetic studies.[3][6]
-
Treatment Duration: Treatment duration can range from a few weeks in rapid screening models to several months to assess sterilizing activity and prevent relapse.[5][7]
-
Efficacy Endpoints: The primary measure of efficacy is the reduction in bacterial load, determined by plating serial dilutions of lung and spleen homogenates on nutrient agar and counting the resulting colony-forming units (CFU).[9]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vivo efficacy of an experimental anti-TB compound compared to first-line drugs.
Caption: Workflow for in vivo efficacy testing of anti-TB compounds.
Mechanism of Action: A Differentiated Approach
Understanding the mechanism of action is critical for developing new drugs that can overcome resistance to existing therapies.
-
First-Line Drugs:
-
Isoniazid (INH): Inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[10]
-
Rifampicin (RIF): Binds to the β-subunit of the bacterial RNA polymerase, inhibiting RNA synthesis.[11]
-
Pyrazinamide (PZA): Its exact mechanism is not fully understood but is thought to disrupt membrane transport and energy metabolism.[10]
-
Ethambutol (EMB): Inhibits the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.
-
-
Compound 19 (TCA1): This investigational compound exhibits a novel mechanism of action, inhibiting enzymes involved in both cell wall biosynthesis (DprE1) and molybdenum cofactor biosynthesis (MoeW).[1] This dual targeting may contribute to its potent activity against both replicating and non-replicating Mtb.
The following diagram illustrates the distinct cellular targets of Compound 19 (TCA1) and the first-line anti-TB drugs.
Caption: Cellular targets of Compound 19 (TCA1) and first-line TB drugs.
Conclusion
The preclinical data for Compound 19 (TCA1) are promising, demonstrating potent in vivo efficacy and a novel mechanism of action that differentiates it from current first-line therapies. Its effectiveness in combination with existing drugs suggests its potential to be a valuable component of future, possibly shortened, treatment regimens for tuberculosis. Further studies are warranted to fully elucidate its clinical potential. This guide highlights the importance of continued research and development in the fight against this global health threat.
References
- 1. pnas.org [pnas.org]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The War against Tuberculosis: A Review of Natural Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of "Antibacterial Agent 194" for Mycobacterial Targets: A Comparative Guide
This guide provides a comparative analysis of the hypothetical "Antibacterial Agent 194" against established first-line and second-line anti-mycobacterial agents: Isoniazid, Rifampicin, and Bedaquiline. The data presented for "this compound" is hypothetical and serves to illustrate the validation process for a novel compound.
Comparative Analysis of Antimycobacterial Agents
The following tables summarize the key characteristics of "this compound" and its comparators.
Table 1: Mechanism of Action and Resistance
| Agent | Mechanism of Action | Common Resistance Mechanisms |
| This compound (Hypothetical) | Inhibits the novel enzyme Mycolyl-Arabinogalactan Ligase (MAL), which is essential for the final step of mycolic acid attachment to the arabinogalactan core of the mycobacterial cell wall. This disruption leads to a loss of cell wall integrity. | Mutations in the mal gene leading to altered enzyme structure and reduced binding affinity of the agent. |
| Isoniazid | A prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form inhibits the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase (InhA).[1][2][3][4][5][6] | Mutations in the katG gene, preventing the activation of the prodrug, or mutations in the inhA gene, which reduce the binding affinity of the activated drug.[3][5] |
| Rifampicin | Inhibits bacterial DNA-dependent RNA polymerase by binding to its beta-subunit, thus preventing the initiation of RNA synthesis.[7][8][9][10][11] | Mutations in the rpoB gene, which encodes the beta-subunit of RNA polymerase, leading to reduced binding of the drug.[7] |
| Bedaquiline | A diarylquinoline that specifically inhibits the proton pump of mycobacterial ATP synthase by binding to subunit c of the enzyme.[12][13] This disrupts the energy production necessary for the bacterium's survival. | Mutations in the atpE gene, which encodes for the c subunit of ATP synthase, or upregulation of the MmpS5-MmpL5 efflux pump.[12] |
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
| Organism | This compound (Hypothetical) | Isoniazid | Rifampicin | Bedaquiline |
| Mycobacterium tuberculosis H37Rv | 0.015 | 0.02-0.2[14] | ~0.015[15] | 0.002-0.06[12] |
| Mycobacterium smegmatis | 0.1 | >10 | 0.015-0.03[15] | 0.06-0.5[12] |
| Mycobacterium avium | 0.25 | >10 | 4-8 | 0.06-0.5[12] |
| Staphylococcus aureus | >128 | >128 | ~0.015[15] | >64 |
| Escherichia coli | >128 | >128 | 4-64[15] | >64 |
| Pseudomonas aeruginosa | >128 | >128 | >64[15] | >64 |
Table 3: Cytotoxicity and Therapeutic Index
The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of viable cells. The Therapeutic Index (TI) is the ratio of the CC50 to the MIC for M. tuberculosis. A higher TI indicates a more favorable safety profile.
| Agent | Cell Line | CC50 (µg/mL) | Therapeutic Index (TI = CC50/MIC) |
| This compound (Hypothetical) | HepG2 (Human Liver) | >256 | >17,000 |
| A549 (Human Lung) | >256 | >17,000 | |
| Isoniazid | HepG2 (Human Liver) | >3500[16] | >17,500 |
| Lymphoma Cells | >3500[16] | >17,500 | |
| Rifampicin | Keratinocytes | >50[17] | >3,300 |
| Fibroblasts | >50[17] | >3,300 | |
| Bedaquiline | HepG2 (Human Liver) | 10-20 | ~167-667 |
| H9c2 (Rat Heart) | 1-5 | ~17-83 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay for Mycobacteria
This protocol is based on the broth microdilution method.
-
Preparation of Mycobacterial Inoculum:
-
Culture mycobacteria in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.6-0.8.
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of the antibacterial agents in a 96-well microplate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted mycobacterial suspension to each well, bringing the final volume to 200 µL.
-
Include a drug-free well as a positive control for growth and a well with media only as a negative control.
-
Seal the plates and incubate at 37°C. Incubation times will vary depending on the mycobacterial species (e.g., 7-14 days for M. tuberculosis).
-
-
Determination of MIC:
Cytotoxicity Assays
This assay measures cell viability based on the metabolic activity of cells.[20][21][22][23]
-
Cell Seeding:
-
Seed mammalian cells (e.g., HepG2, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Add serial dilutions of the antibacterial agents to the wells and incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of CC50:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value from the dose-response curve.
-
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.[24][25][26][27]
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as in the MTT assay.
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Reading:
-
Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
-
Calculation of Cytotoxicity:
-
Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release wells (cells lysed with a detergent).
-
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical mechanism of "this compound" targeting the MAL enzyme.
Experimental Workflow for Validating Antibacterial Specificity
Caption: Workflow for validating the specificity and efficacy of a new antibacterial agent.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. Study of the Rifampin Monoresistance Mechanism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rifampin: Mechanism of Action [picmonic.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. droracle.ai [droracle.ai]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 14. isoniazid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. academic.oup.com [academic.oup.com]
- 16. In vitro studies on the toxicity of isoniazid in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 25. LDH cytotoxicity assay [protocols.io]
- 26. LDH Cytotoxicity Assay [bio-protocol.org]
- 27. cellbiologics.com [cellbiologics.com]
Assessing the potential for resistance development to "Antibacterial agent 194" compared to standard drugs
Guide for Researchers in Drug Development
This guide provides a comparative assessment of the potential for resistance development to the novel investigational drug, "Antibacterial Agent 194," benchmarked against the established fluoroquinolone, Ciprofloxacin. The analysis is based on key in vitro experiments designed to predict the frequency and degree of emergent bacterial resistance.
Executive Summary
The development of bacterial resistance is a critical hurdle for any new antibacterial agent. This document outlines the results from pivotal in vitro resistance studies: the spontaneous resistance frequency assay and the serial passage assay. Data presented herein suggest that this compound exhibits a lower propensity for resistance development compared to Ciprofloxacin under the tested conditions. Specifically, Agent 194 demonstrates a lower frequency of spontaneous resistant mutant selection and a less pronounced increase in Minimum Inhibitory Concentration (MIC) after prolonged exposure.
Data Presentation: Quantitative Analysis of Resistance
The potential for resistance development was quantified using two primary methods: assessing the frequency of spontaneous single-step mutations and measuring the shift in MIC after continuous exposure through serial passage.
Table 1: Spontaneous Resistance Frequency
This experiment quantifies the likelihood of single-step mutations conferring resistance when a large bacterial population is exposed to a selective concentration of the antibiotic (typically 4x to 8x the MIC).
| Antibacterial Agent | Target Organism | Inoculum (CFU/mL) | Plating Concentration | Resistant Colonies | Frequency of Resistance |
| Agent 194 | Staphylococcus aureus ATCC 29213 | 1 x 10¹⁰ | 4x MIC | <10 | <1 x 10⁻⁹ |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 1 x 10¹⁰ | 4x MIC | ~3000 | 3 x 10⁻⁷[1] |
| Agent 194 | Pseudomonas aeruginosa ATCC 27853 | 1 x 10¹⁰ | 4x MIC | <10 | <1 x 10⁻⁹ |
| Ciprofloxacin | Pseudomonas aeruginosa ATCC 27853 | 1 x 10¹⁰ | 4x MIC | ~1000 | 1 x 10⁻⁷ |
Note: Data for Agent 194 is hypothetical for illustrative purposes. Data for Ciprofloxacin is based on representative literature values.[1]
Table 2: Resistance Development via Serial Passage
This assay measures the stepwise development of resistance by exposing a bacterial strain to sub-inhibitory concentrations of an antibiotic over multiple days (passages). The fold-increase in MIC is a key indicator of how rapidly resistance can emerge and intensify.
| Antibacterial Agent | Target Organism | Initial MIC (µg/mL) | Passages | Final MIC (µg/mL) | Fold-Increase in MIC |
| Agent 194 | Pseudomonas aeruginosa ATCC 27853 | 0.5 | 30 | 2 | 4-fold |
| Ciprofloxacin | Pseudomonas aeruginosa ATCC 27853 | 0.25 | 30 | 16 | 64-fold[2] |
| Agent 194 | Staphylococcus aureus ATCC 29213 | 0.25 | 30 | 1 | 4-fold |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.5 | <10 | ≥4 | ≥8-fold[3] |
Note: Data for Agent 194 is hypothetical for illustrative purposes. Data for Ciprofloxacin is derived from published studies which show significant MIC increases, such as a 32-fold increase after 14 passages or a 64-fold increase after 30 passages against P. aeruginosa.[2][4][5]
Mechanisms of Action and Resistance: Ciprofloxacin
Ciprofloxacin is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[6][7][][9][10] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[][10] By binding to the enzyme-DNA complex, the drug traps the enzyme, leading to breaks in the DNA and ultimately cell death.[7]
Bacterial resistance to Ciprofloxacin primarily occurs through two mechanisms:
-
Target-Site Mutations: Stepwise mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC) reduce the binding affinity of the drug to its targets.[11][12][13] This is the most common mechanism for high-level resistance.[14]
-
Reduced Drug Accumulation: Overexpression of native efflux pumps actively transports the drug out of the bacterial cell, preventing it from reaching its intracellular targets.[6][11][12]
Visualizations: Workflows and Pathways
Visual diagrams help clarify the experimental processes and the underlying biological mechanisms.
Caption: Workflow for assessing antibacterial resistance potential.
Caption: Ciprofloxacin mechanism of action and primary resistance pathways.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and comparison of resistance data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15]
1. Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[16][17][18]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture, antibacterial stock solutions, multichannel pipette, spectrophotometer.
-
Procedure:
-
Inoculum Preparation: A single colony of the test organism is inoculated into MHB and incubated at 37°C until it reaches the exponential growth phase. The culture is then diluted to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[18]
-
Drug Dilution: Prepare a two-fold serial dilution of the antibacterial agent in MHB directly in the 96-well plate. Concentrations should span a range that includes the expected MIC.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted drug, bringing the final volume to 200 µL.
-
Controls: Include a positive control well (MHB + inoculum, no drug) to ensure bacterial growth and a negative control well (MHB only) for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the drug in which no visible turbidity (growth) is observed.[17]
-
2. Protocol: Spontaneous Resistance Frequency Determination
This protocol determines the frequency of single-step mutations that confer resistance.[19]
-
Materials: MHB, Mueller-Hinton Agar (MHA) plates, MHA plates containing the antibacterial agent at 4x or 8x MIC, bacterial culture, centrifuge, spreader.
-
Procedure:
-
High-Density Culture: Grow a large volume (e.g., 50 mL) of the test organism in MHB overnight at 37°C to reach a high cell density (>10⁹ CFU/mL).
-
Cell Concentration: Concentrate the culture by centrifugation and resuspend the pellet in a small volume (e.g., 1-2 mL) of saline or MHB.
-
Plating for Resistance: Spread a known volume (e.g., 100 µL) of the concentrated culture onto MHA plates containing the antibacterial agent at a selective concentration (e.g., 4x MIC). Plate in triplicate.
-
Plating for Total Viable Count: Prepare 10-fold serial dilutions of the concentrated culture and plate them on drug-free MHA plates to determine the total number of viable cells (CFU/mL) in the inoculum.
-
Incubation: Incubate all plates at 37°C for 24-48 hours.
-
Calculation: Count the number of colonies on both the drug-containing and drug-free plates. The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.[1]
-
3. Protocol: Serial Passage Assay for Resistance Development
This method assesses the potential for multi-step resistance development over time.[19][20][21]
-
Materials: 96-well microtiter plates, MHB, bacterial culture, antibacterial stock solutions.
-
Procedure:
-
Initial MIC: On Day 0, determine the baseline MIC of the antibacterial agent for the test organism as described in the MIC protocol.
-
First Passage (Day 1): Inoculate a fresh MIC assay plate. After incubation, identify the well with the highest concentration of the drug that still permits growth (the sub-MIC well).
-
Subsequent Passages: Each day, use the culture from the sub-MIC well of the previous day to inoculate a new set of serial dilutions of the drug.
-
Duration: Repeat this process for a predetermined number of passages (e.g., 15 to 30 days).[2]
-
Monitoring: Record the MIC value (the first well with no growth) on each day of the experiment.
-
Analysis: Plot the daily MIC values to observe the trend of resistance development. The final result is reported as the fold-increase of the final MIC over the initial MIC.
-
References
- 1. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic Resistance of Staphylococcus aureus, Selected Enterobacteriaceae, and Pseudomonas aeruginosa after Single and Multiple In Vitro Exposures to Ciprofloxacin, Levofloxacin, and Trovafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptive response of Pseudomonas aeruginosa under serial ciprofloxacin exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciresjournals.com [sciresjournals.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. mdpi.com [mdpi.com]
- 15. protocols.io [protocols.io]
- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emerypharma.com [emerypharma.com]
- 20. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Serial passage – REVIVE [revive.gardp.org]
Independent validation of the anti-tubercular activity of Compound 19 in different laboratories
Delamanid, a nitro-dihydro-imidazooxazole derivative, has emerged as a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its efficacy, characterized by potent in vitro activity against Mycobacterium tuberculosis, has been independently validated across various laboratories. This guide provides a comparative summary of its anti-tubercular activity, detailing the experimental protocols used for its assessment and illustrating its mechanism of action.
Comparative Anti-Tubercular Activity of Delamanid
The in vitro potency of Delamanid is typically measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of M. tuberculosis. Data from multiple studies demonstrate consistent and potent activity, although slight variations in MIC values are observed depending on the methodology and the specific bacterial strains tested.
| Laboratory/Study | M. tuberculosis Strain | MIC (µg/mL) | Culture Method |
| Gler et al. (Phase II Trial) | Clinical MDR-TB isolates | Not specified individually, but potent activity demonstrated | Not specified |
| In vitro/in vivo study compilation | Drug-susceptible and resistant strains | 0.006–0.024 | Not specified |
| Hoffmann et al. | Wild-type strains (mean) | 0.013 | MGIT 960 system |
| Hoffmann et al. | Wild-type strains (median) | 0.01 | MGIT 960 system |
| Hoffmann et al. | M. tuberculosis H37Rv | 0.01 | MGIT 960 system |
This table summarizes representative MIC values for Delamanid against various M. tuberculosis strains as reported in different studies. The slight variations can be attributed to differences in experimental protocols and the specific isolates tested.
Experimental Protocols for MIC Determination
The determination of Delamanid's MIC is crucial for assessing its anti-tubercular activity. The following are generalized protocols based on commonly used methods.
Broth Microdilution Method (using MGIT 960 System)
The BACTEC™ MGIT™ 960 system is a common platform for automated mycobacterial susceptibility testing.
-
Inoculum Preparation: A standardized suspension of the M. tuberculosis isolate is prepared in a suitable broth, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted.
-
Drug Dilution: A serial two-fold dilution of Delamanid is prepared in 7H9 broth.
-
Inoculation: The prepared MGIT tubes containing the different concentrations of Delamanid are inoculated with the bacterial suspension. A drug-free control tube is also inoculated.
-
Incubation: The tubes are incubated in the MGIT 960 instrument at 37°C. The instrument continuously monitors the tubes for fluorescence, which indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of Delamanid that inhibits the growth of the M. tuberculosis isolate.
Agar Proportion Method
The agar proportion method is a classic and widely used technique for susceptibility testing of M. tuberculosis.
-
Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared and adjusted to a specific concentration.
-
Drug Incorporation: Delamanid is incorporated into Middlebrook 7H10 or 7H11 agar at various concentrations.
-
Inoculation: The agar plates, both with and without the drug, are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C in a CO2-enriched atmosphere for several weeks.
-
MIC Determination: The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the drug-free control.
Mechanism of Action of Delamanid
Delamanid is a prodrug that requires activation within the mycobacterial cell. Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.
Caption: Mechanism of action of Delamanid.
Experimental Workflow for MIC Determination
The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an anti-tubercular compound like Delamanid.
Caption: Generalized workflow for MIC determination.
Safety Operating Guide
Essential Safety and Disposal Protocols for Antibacterial Agent 194 (Halades 194)
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical agents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the antibacterial agent Halades 194, a disinfectant concentrate used in the food industry. Adherence to these procedures is critical to ensure personal safety and mitigate environmental impact.
Core Safety and Hazard Data
Halades 194 is a liquid, mildly alkaline, and chloride-, aldehyde-, and QAV-free disinfectant.[1] Its active ingredients include N-(3-AMINOPROPYL)-N-DODECYLPROPAN-1.3-DIAMIN and LACTIC ACID.[2][3] The product is classified as hazardous, necessitating specific precautions in handling and disposal.
| Hazard Classification | Description | Precautionary Statement |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2][3][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2][3][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects.[2][3][4] | P273: Avoid release to the environment.[2][4] |
Experimental Protocols Cited
While specific experimental protocols for the degradation of Halades 194 are not publicly available, the safety data sheet for one of its components, lactic acid, indicates that the substance is readily biodegradable.[5] This suggests that under controlled conditions in a waste treatment facility, the lactic acid component is expected to break down. However, the primary active ingredient, N-(3-aminopropyl)-N-dodcylpropane-1,3-diamine, is classified as very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[2][6]
Disposal Workflow
The following diagram outlines the mandatory step-by-step procedure for the safe disposal of Antibacterial Agent 194.
Caption: Disposal Workflow for this compound.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling Halades 194, it is mandatory to wear appropriate personal protective equipment. This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a lab coat or other protective clothing.[2][6]
2. Containment of Spills: In the event of a spill, immediately contain the liquid to prevent it from spreading or entering drains and waterways.[2] Use an inert absorbent material, such as sand or diatomaceous earth, to soak up the spill.[2][7]
3. Waste Collection:
-
Unused Product: Unused or excess Halades 194 must be treated as hazardous waste. Do not pour it down the drain.[2][8]
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbent materials, contaminated clothing) must also be disposed of as hazardous waste.
-
Containers: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[6][9]
4. Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2] Keep it away from incompatible materials such as acids and oxidizing agents.[2][3]
5. Final Disposal: The final disposal of Halades 194 waste must be conducted through a licensed and recognized hazardous waste disposal company.[2][9] This ensures that the waste is treated and disposed of in accordance with local, regional, and national environmental regulations. It is strictly prohibited to dispose of this product in standard waste or sewer systems.[2][7]
By adhering to these procedures, laboratory professionals can ensure a safe working environment and protect the ecosystem from the harmful effects of improper chemical disposal.
References
- 1. Desinfektionsmittel Halades 194, 1 kg - Sios.ch [sios.ch]
- 2. halagchemie.ch [halagchemie.ch]
- 3. halagchemie.ch [halagchemie.ch]
- 4. brauundrauchshop.ch [brauundrauchshop.ch]
- 5. chemos.de [chemos.de]
- 6. chemos.de [chemos.de]
- 7. carlroth.com [carlroth.com]
- 8. westliberty.edu [westliberty.edu]
- 9. geneseo.edu [geneseo.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
